3-Chloro-5-methyl-4-hydroxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDCHYPSLUZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597623 | |
| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173900-45-3 | |
| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-chloro-5-methyl-4-hydroxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in published literature for this specific isomer, this guide outlines a logical, multi-step approach adapted from established methodologies for structurally related compounds. The proposed synthesis commences with the readily available starting material, 2-chloro-6-methylphenol, and proceeds through formylation, oximation, and subsequent dehydration to yield the target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process involving the introduction of a formyl group, its conversion to an oxime, and final dehydration to the nitrile. This pathway offers a practical approach utilizing well-documented chemical transformations.
An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). This guide synthesizes the available information and includes data from closely related isomers and substituted benzonitriles to provide a comprehensive overview. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1].
Core Properties and Characteristics
This compound is a substituted aromatic nitrile. Its structure, featuring a nitrile, a hydroxyl, a chloro, and a methyl group on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Chemical and Physical Properties
Quantitative data for this compound is sparse. The following table summarizes its basic identifiers and computed properties, alongside experimental data for the closely related isomer, 3-chloro-4-hydroxybenzonitrile, for comparative purposes.
| Property | This compound | 3-Chloro-4-hydroxybenzonitrile (Isomer) |
| CAS Number | 173900-45-3[2][3][4] | 2315-81-3[5] |
| Molecular Formula | C₈H₆ClNO[2][3] | C₇H₄ClNO[5] |
| Molecular Weight | 167.59 g/mol [2][3][4] | 153.56 g/mol [5] |
| IUPAC Name | 3-chloro-4-hydroxy-5-methylbenzonitrile[2] | 3-chloro-4-hydroxybenzonitrile[5] |
| SMILES | Nc1cc(C)c(O)c(Cl)c1 | C1=CC(=C(C=C1C#N)Cl)O[5] |
| InChIKey | LCZDCHYPSLUZID-UHFFFAOYSA-N[2] | CRYPJUOSZDQWJZ-UHFFFAOYSA-N[5] |
| Purity | >97.0% (typical from commercial suppliers)[2] | Not specified |
| Calculated LogP | 2.2 (for 3-chloro-4-hydroxybenzonitrile)[5] | Not available |
Toxicological and Safety Information
Detailed toxicological studies for this compound are not available. The Safety Data Sheet (SDS) for the isomer 3-chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause respiratory irritation[1]. General safety precautions for handling substituted benzonitriles should be followed. For the related compound 3-chloro-5-hydroxybenzonitrile, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation[6].
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Synthesis and Experimental Protocols
Potential Synthetic Routes
-
From a Substituted Aniline: A plausible route could involve the diazotization of a corresponding 3-chloro-5-methyl-4-aminophenol followed by a Sandmeyer-type reaction to introduce the nitrile group.
-
From a Substituted Benzaldehyde: A common method involves the conversion of a p-hydroxybenzaldehyde derivative to an oxime, followed by dehydration to yield the nitrile[7]. This could be applicable starting from 3-chloro-5-methyl-4-hydroxybenzaldehyde.
-
Demethylation of a Methoxy Precursor: A documented method for the synthesis of the related 3-chloro-5-hydroxybenzonitrile involves the demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide in 2,4,6-trimethylpyridine (collidine) at elevated temperatures[8][9]. A similar approach could be envisioned for the synthesis of this compound from a methoxy-substituted precursor.
Generalized Experimental Protocol: Demethylation of a Methoxybenzonitrile Derivative
This protocol is based on the synthesis of 3-chloro-5-hydroxybenzonitrile and would require adaptation and optimization for the synthesis of this compound[8].
Materials:
-
3-Chloro-5-methyl-4-methoxybenzonitrile (starting material)
-
Lithium iodide (LiI)
-
2,4,6-Trimethylpyridine (collidine)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
In a three-necked flask equipped with a condenser and a magnetic stirrer, combine 3-chloro-5-methyl-4-methoxybenzonitrile and 2,4,6-trimethylpyridine.
-
Heat the mixture to 170 °C.
-
Add lithium iodide portion-wise to the heated mixture.
-
Maintain the reaction at 170 °C with continuous stirring for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10% aqueous HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.
Potential Biological Activity and Signaling Pathways
There is no specific information on the biological activity or mechanism of action of this compound. However, the broader class of substituted benzonitriles has been investigated for various pharmacological activities. For instance, some substituted benzonitriles have been evaluated as non-acidic, nonsteroidal anti-inflammatory agents[10]. The activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors.
The trifunctional nature of related compounds like 3-chloro-5-hydroxybenzonitrile, with its hydroxyl, chloro, and nitrile groups, allows for its use as a building block in medicinal chemistry for creating more complex molecules with potential biological activities, such as non-nucleoside HIV reverse transcriptase inhibitors[9].
Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and signaling pathways.
Conclusion
This compound is a chemical compound with limited available technical data. Its structural features suggest its utility as an intermediate in organic synthesis. This guide has provided a summary of the known properties and has extrapolated potential synthetic methods and areas of biological investigation based on related compounds. It is imperative for researchers and drug development professionals to conduct thorough experimental validation of the properties and activities of this specific compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Synthonix, Inc > 173900-45-3 | this compound [synthonix.com]
- 3. 173900-45-3 | MFCD08689583 | 3-Chloro-4-hydroxy-5-methylbenzonitrile [aaronchem.com]
- 4. 173900-45-3 | CAS DataBase [m.chemicalbook.com]
- 5. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 8. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]
- 10. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile
Disclaimer: Publicly available information on the specific discovery, history, and detailed experimental data for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3) is limited. Much of the following information is based on data from chemical suppliers and extrapolated from research on structurally related benzonitrile herbicides.
Introduction
This compound is a substituted aromatic nitrile. Based on its structural similarity to other halogenated hydroxybenzonitriles, it is presumed to function as a herbicide. This technical guide aims to provide a comprehensive overview of its known properties, a proposed synthesis, its likely mechanism of action, and a framework for its experimental investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily compiled from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 173900-45-3 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO | [1][2][3] |
| Molecular Weight | 167.59 g/mol | [1][2][3] |
| IUPAC Name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | [1][2] |
| Purity | Typically >97% | [1] |
| SMILES | Cc1cc(c(c(c1)Cl)O)C#N | [1] |
| InChIKey | LCZDCHYPSLUZID-UHFFFAOYSA-N | [1] |
Discovery and History
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of structurally similar compounds, such as 3-chloro-5-hydroxybenzonitrile.[5] The proposed synthesis involves the demethylation of a methoxy-substituted precursor.
Proposed Experimental Protocol
Reaction: Demethylation of 3-chloro-5-methyl-4-methoxybenzonitrile.
Reagents and Materials:
-
3-chloro-5-methyl-4-methoxybenzonitrile
-
Lithium iodide (LiI)
-
2,4,6-Trimethylpyridine (Collidine)
-
Ethyl acetate (EtOAc)
-
Hexane
-
10% Aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methyl-4-methoxybenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (collidine) to form a solution.
-
Heat the reaction mixture to 170 °C with stirring.
-
Once the temperature has stabilized, add lithium iodide (3 equivalents) in portions.
-
Maintain the reaction at 170 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.
Experimental Workflow Diagram
Mechanism of Action
The herbicidal activity of this compound is likely due to the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[6][7][8][9] This mechanism is well-established for other benzonitrile herbicides.
Signaling Pathway: Inhibition of Photosystem II
Photosystem II is a key protein complex in the thylakoid membranes of chloroplasts that is responsible for the light-dependent reactions of photosynthesis. The process begins with the absorption of light by chlorophyll molecules, which excites an electron. This high-energy electron is then passed along an electron transport chain.
This compound is believed to bind to the D1 protein of the Photosystem II complex, specifically at the quinone-binding site (QB site).[6][9] This binding event blocks the transport of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[6] The blockage of electron flow leads to a cascade of detrimental effects:
-
Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the production of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.
-
Formation of Reactive Oxygen Species (ROS): The blocked electron flow leads to the accumulation of highly reactive triplet chlorophyll and the formation of singlet oxygen and other reactive oxygen species (ROS).[8]
-
Cellular Damage: The accumulation of ROS causes rapid lipid peroxidation, leading to the destruction of cell membranes and leakage of cellular contents.[8] This ultimately results in chlorosis (yellowing), necrosis (tissue death), and the death of the plant.
Signaling Pathway Diagram
Biological Activity
While specific quantitative data on the herbicidal efficacy of this compound is not available in the public domain, it is expected to exhibit post-emergence herbicidal activity against a range of broadleaf weeds.[8] The efficacy would be dependent on the dose, weed species, and environmental conditions.
| Biological Activity Parameter | Value | Reference |
| Herbicidal Activity | Expected against broadleaf weeds | [8] |
| IC₅₀ (Photosystem II Inhibition) | Data not publicly available | - |
Conclusion
This compound is a halogenated benzonitrile derivative with presumed herbicidal properties, likely acting through the inhibition of Photosystem II. While its basic physicochemical characteristics are known, a significant gap exists in the publicly available literature regarding its detailed discovery, a specific and validated synthesis protocol, and quantitative biological activity data. The information presented in this guide, based on available data and extrapolation from related compounds, provides a solid foundation for researchers, scientists, and drug development professionals interested in further investigating this compound. Future research should focus on validating the proposed synthesis, quantifying its herbicidal efficacy against various weed species, and confirming its precise mechanism of action.
References
- 1. Synthonix, Inc > 173900-45-3 | this compound [synthonix.com]
- 2. molcore.com [molcore.com]
- 3. 173900-45-3 | this compound [chemindex.com]
- 4. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
A Technical Guide to 3-Chloro-4-hydroxy-5-methylbenzonitrile
This technical guide provides a comprehensive overview of the chemical compound 3-Chloro-5-methyl-4-hydroxybenzonitrile, with a focus on its chemical identity, properties, and synthesis. Due to the limited availability of in-depth biological data for this specific molecule in publicly accessible literature, this guide also presents detailed experimental protocols for a structurally related compound, 3-chloro-5-hydroxybenzonitrile, to offer valuable comparative insights for researchers and drug development professionals.
Chemical Identity and Properties
The compound specified as this compound is systematically named 3-chloro-4-hydroxy-5-methylbenzonitrile according to IUPAC nomenclature. It is a substituted aromatic compound containing a nitrile (-C≡N), a hydroxyl (-OH), a chloro (-Cl), and a methyl (-CH₃) group attached to a benzene ring.
Physicochemical Data:
A summary of the key physicochemical properties for 3-chloro-4-hydroxy-5-methylbenzonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 173900-45-3 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO | [1][3] |
| Molecular Weight | 167.59 g/mol | [1][3] |
For the related compound, 3-chloro-5-hydroxybenzonitrile , the following properties are reported:
| Property | Value | Source |
| CAS Number | 473923-97-6 | [4][5] |
| Molecular Formula | C₇H₄ClNO | [4][6] |
| Molecular Weight | 153.57 g/mol | [4][6] |
| Appearance | White to Almost white powder to crystal | [5] |
| Purity | >95.0% (GC) | [5] |
| Melting Point | 168.0 to 172.0 °C | [5] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile were not found, a detailed methodology for the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile , is available. This process involves the demethylation of 3-chloro-5-methoxybenzonitrile.
Synthesis of 3-chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile:
Materials:
-
3-chloro-5-methoxybenzonitrile
-
Lithium iodide (LiI)
-
2,4,6-trimethylpyridine (collidine)
-
10% aqueous Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
Procedure:
-
A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).[6]
-
The reaction mixture is heated to 170 °C.
-
Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture.[6]
-
The reaction is stirred at 170 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
After the complete consumption of the starting material, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the addition of 10% aqueous hydrochloric acid.[6]
-
The mixture is then extracted with ethyl acetate.[6]
-
The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]
-
The solvent is removed under reduced pressure to yield a crude product.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90, v/v) as the eluent.[6]
-
This process yields 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[6]
Caption: Synthesis workflow for 3-chloro-5-hydroxybenzonitrile.
Biological Activity and Signaling Pathways
There is a notable lack of specific information regarding the biological activity and associated signaling pathways for 3-chloro-4-hydroxy-5-methylbenzonitrile in the reviewed literature.
However, for the related compound, 3-chloro-5-hydroxybenzonitrile , it is recognized as a versatile intermediate in organic synthesis and medicinal chemistry.[7] It serves as a building block for pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[7] Furthermore, derivatives of 3-chloro-5-hydroxybenzonitrile have shown potential biological activities, including:
-
Antimicrobial activity: Cyclocondensation with β-ketoesters can yield quinoline derivatives with antimicrobial properties (MIC = 4 µg/mL against S. aureus).[7]
-
Anticancer activity: Reaction with 2-aminothiophenol can form benzoxazole scaffolds exhibiting anticancer activity (IC₅₀ = 8.2 µM in MCF-7 cells).[7]
Due to the absence of data, no signaling pathway diagrams for 3-chloro-4-hydroxy-5-methylbenzonitrile can be provided at this time.
Conclusion
3-chloro-4-hydroxy-5-methylbenzonitrile is a distinct chemical entity with limited available data regarding its biological effects and detailed experimental protocols. The information provided on the structurally similar compound, 3-chloro-5-hydroxybenzonitrile, offers a valuable reference point for researchers interested in the synthesis and potential applications of substituted hydroxybenzonitriles. Further investigation into the specific properties and biological activities of 3-chloro-4-hydroxy-5-methylbenzonitrile is warranted to fully elucidate its potential in scientific and drug development endeavors.
References
- 1. 173900-45-3 | this compound [chemindex.com]
- 2. This compound | 173900-45-3 [chemicalbook.com]
- 3. 173900-45-3 | this compound [chemindex.com]
- 4. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]
In-Depth Technical Guide: Physicochemical and Biological Profile of Benzonitrile Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Subject: An analysis of the properties associated with CAS number 173900-45-3, identified as 3-Chloro-4-hydroxy-5-methylbenzonitrile, and its related isomer, 3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6).
Disclaimer: Publicly available experimental data for 3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3) is limited. This guide provides available information on this compound and supplements it with more extensive data from its closely related structural isomer, 3-Chloro-5-hydroxybenzonitrile, to offer a broader understanding of this chemical class.
Introduction
Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their unique electronic and structural properties make them versatile intermediates in the synthesis of a wide array of functional molecules. This guide focuses on the properties of 3-Chloro-4-hydroxy-5-methylbenzonitrile and provides a comparative analysis with the more thoroughly characterized 3-Chloro-5-hydroxybenzonitrile.
Physicochemical Properties
A summary of the known and predicted physicochemical properties for both 3-Chloro-4-hydroxy-5-methylbenzonitrile and 3-Chloro-5-hydroxybenzonitrile is presented below. The data for 3-Chloro-5-hydroxybenzonitrile is more extensive and includes both experimental and predicted values.
Table 1: Physicochemical Properties of Benzonitrile Derivatives
| Property | 3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3) | 3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6) |
| Molecular Formula | C₈H₆ClNO[1] | C₇H₄ClNO[2][3][4] |
| Molecular Weight | 167.59 g/mol [1] | 153.56 g/mol [2][4] |
| Melting Point | Data not available | 168.0 to 172.0 °C[5] |
| Boiling Point | Data not available | 265.4±25.0 °C (Predicted)[5] |
| Density | Data not available | 1.41±0.1 g/cm³ (Predicted)[5] |
| pKa | Data not available | 7.62±0.10 (Predicted)[5] |
| Solubility | Data not available | Soluble in Methanol[5] |
| Appearance | Data not available | White to Almost white powder to crystal[5] |
Spectroscopic Data
Table 2: Predicted NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile [2]
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | ~10.0 (variable) | Broad singlet, hydroxyl proton (-OH) |
| ¹H | ~7.0-7.5 | Multiplets, 3 aromatic protons (Ar-H) |
| ¹³C | ~158 | Aromatic carbon attached to -OH (C-OH) |
| ¹³C | ~136 | Aromatic carbon attached to -Cl (C-Cl) |
| ¹³C | ~110-130 | Aromatic carbons (C-H) |
| ¹³C | ~115 | Aromatic carbon attached to -CN |
| ¹³C | ~118 | Nitrile carbon (-C≡N) |
Synthesis and Reactivity
The synthesis of these benzonitrile derivatives often involves multi-step organic reactions. A documented protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile provides a representative example of the synthetic methodology for this class of compounds.
Experimental Protocol: Synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile[3][5]
This synthesis involves the demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide.
Materials:
-
3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol)
-
2,4,6-trimethylpyridine (100 mL)
-
Lithium iodide (16.76 g, 125.298 mmol)
-
10% aqueous Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile and 2,4,6-trimethylpyridine.
-
The reaction mixture is heated to 170 °C.
-
Lithium iodide is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the addition of 10% aqueous HCl.
-
The resulting mixture is extracted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine.
-
The ethyl acetate extract is dried over anhydrous Na₂SO₄ and filtered.
-
The solvent is removed under reduced pressure to yield a yellow oily crude product.
-
The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90) to afford 3-chloro-5-hydroxybenzonitrile.
Caption: Workflow for the synthesis of 3-Chloro-5-hydroxybenzonitrile.
Biological Activity and Potential Applications
While specific biological data for 3-Chloro-4-hydroxy-5-methylbenzonitrile is not available, the related compound 3-Chloro-5-hydroxybenzonitrile serves as a key intermediate in the synthesis of pharmacologically active molecules.[2] Notably, it is a building block for the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[2][5]
The general class of halogenated benzonitriles is recognized for its utility in the development of pharmaceuticals and agrochemicals. The presence of the nitrile group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be converted into other functional groups.
References
- 1. 173900-45-3 | 3-CHLORO-5-METHYL-4-HYDROXYBENZONITRILE [chemindex.com]
- 2. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]
- 3. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-chloro-5-hydroxy-benzonitrile CAS#: 473923-97-6 [m.chemicalbook.com]
An In-depth Technical Guide on the Solubility of 3-Chloro-5-methyl-4-hydroxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility in various organic solvents, and detailed experimental protocols for determining its solubility.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The molecule's structure, featuring a polar hydroxyl group and a nitrile group, alongside a less polar chlorinated and methylated benzene ring, suggests a nuanced solubility profile.
| Property | Value | Source |
| CAS Number | 173900-45-3 | [1][2] |
| Molecular Formula | C₈H₆ClNO | ChemSrc |
| Molecular Weight | 167.59 g/mol | ChemSrc |
| Predicted LogP | 2.81 | ChemSrc |
| Appearance | White to light yellow crystalline powder | [2] |
| Water Solubility | Not available | [1] |
Note: The LogP value, a measure of lipophilicity, suggests that the compound will have a preference for organic solvents over water.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of both polar (hydroxyl, nitrile) and non-polar (chlorinated aromatic ring, methyl group) functionalities indicates that it is most likely soluble in polar aprotic and moderately polar solvents. Its solubility in non-polar solvents is expected to be lower.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | High | These solvents can engage in dipole-dipole interactions with the nitrile and chloro groups and can accept hydrogen bonds from the hydroxyl group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and nitrile groups. |
| Moderately Polar | Ethyl acetate, Dichloromethane (DCM) | Moderate | These solvents offer a balance of polarity that can solvate both the polar and non-polar regions of the molecule. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | While the aromatic ring may have some affinity for toluene, the polar functional groups will limit solubility in highly non-polar solvents like hexane. Diethyl ether may show some solubility due to its ability to accept hydrogen bonds. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. Below are detailed methodologies for both qualitative and quantitative solubility determination.
3.1. Qualitative Solubility Assessment
This rapid method is useful for initial screening of suitable solvents.
-
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, methanol, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Place approximately 10 mg of this compound into a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture using a vortex mixer.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe the mixture for complete dissolution of the solid.
-
Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.
-
3.2. Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This method provides accurate, quantitative solubility values and is suitable for drug development and quality control purposes.[3][4]
-
Principle: A saturated solution of the compound is prepared, and after an equilibration period, the undissolved solid is removed. The concentration of the dissolved compound in the filtrate is then determined by HPLC with UV detection, using a calibration curve.
-
Materials and Equipment:
-
This compound
-
Selected organic solvents (HPLC grade)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
-
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase if necessary to bring the concentration within the range of the calibration curve.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the test solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
References
Spectroscopic and Synthetic Profile of 3-Chloro-5-hydroxybenzonitrile: A Technical Overview
Disclaimer: Extensive searches for experimental spectroscopic data for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3) did not yield any published spectra or detailed experimental protocols. This document therefore provides a technical guide based on the closely related analogue, 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), for which predictive data and synthetic methodologies are available. The information presented herein serves as a reference for researchers, scientists, and drug development professionals working with substituted benzonitriles.
Introduction
3-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a versatile precursor for the synthesis of more complex molecules. Notably, derivatives of this scaffold have been investigated as non-nucleoside HIV reverse transcriptase inhibitors, highlighting its potential as a pharmacophore. This guide summarizes the available spectroscopic data, a detailed synthetic protocol, and relevant workflow diagrams for 3-Chloro-5-hydroxybenzonitrile.
Spectroscopic Data
While experimental data for the title compound is unavailable, predicted spectroscopic values for 3-Chloro-5-hydroxybenzonitrile provide a basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5-hydroxybenzonitrile are presented in Table 1. These predictions are based on computational models and analysis of similar structures.
Table 1. Predicted ¹H and ¹³C NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | ~10.0 (variable) | Broad singlet, hydroxyl proton (-OH) |
| ¹H | ~7.0-7.5 | Multiplets, 3 aromatic protons (Ar-H) |
| ¹³C | ~158 | Aromatic carbon attached to -OH (C-OH) |
| ¹³C | ~136 | Aromatic carbon attached to -Cl (C-Cl) |
| ¹³C | ~110-130 | Aromatic carbons (C-H) |
| ¹³C | ~115 | Aromatic carbon attached to -CN |
| ¹³C | ~118 | Nitrile carbon (-C≡N) |
Infrared (IR) Spectroscopy
The predicted key IR absorption bands for 3-Chloro-5-hydroxybenzonitrile are listed in Table 2. These are characteristic vibrational frequencies for the functional groups present in the molecule.
Table 2. Predicted Infrared (IR) Spectroscopy Absorption Bands for 3-Chloro-5-hydroxybenzonitrile.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| Hydroxyl (-OH) | 3200-3600 | Broad, strong stretching vibration |
| Aromatic C-H | 3000-3100 | Stretching vibration |
| Nitrile (-C≡N) | 2220-2260 | Sharp, medium-to-strong stretching vibration |
| Aromatic C=C | 1400-1600 | Stretching vibrations |
| C-O | 1200-1300 | Stretching vibration |
| C-Cl | 700-800 | Stretching vibration |
Mass Spectrometry (MS)
For a related compound, 3-chloro-4-hydroxybenzonitrile, the observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion was 154/156, showing the characteristic 3:1 isotopic pattern for a monochlorinated compound. A similar pattern would be expected for 3-Chloro-5-hydroxybenzonitrile. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Experimental Protocols
The following is a documented experimental protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile.
Synthesis of 3-Chloro-5-hydroxybenzonitrile
Materials:
-
3-chloro-5-methoxybenzonitrile
-
Lithium iodide (LiI)
-
2,4,6-trimethylpyridine (collidine)
-
10% aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).
-
The reaction mixture is heated to 170 °C.
-
Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the addition of 10% aqueous hydrochloric acid.
-
The mixture is extracted with ethyl acetate.
-
The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90, v/v) to afford 3-chloro-5-hydroxybenzonitrile as a white solid.
Visualizations
The following diagrams illustrate the synthetic workflow and a representative signaling pathway for the class of compounds to which 3-Chloro-5-hydroxybenzonitrile belongs.
An In-depth Technical Guide on the Molecular Structure of 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile. Due to the limited availability of published experimental data for this specific compound, this document combines confirmed basic properties with theoretical and extrapolated data based on analogous compounds. It is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this molecule in drug development and other areas of chemical research. This guide includes a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential biological significance.
Introduction
This compound (C8H6ClNO) is a substituted aromatic compound featuring a benzonitrile core with chloro, methyl, and hydroxyl functional groups. While its specific biological activities and applications are not extensively documented in current literature, its structural motifs are present in various pharmacologically active molecules. The strategic placement of an electron-withdrawing nitrile group, a halogen, a methyl group, and a phenolic hydroxyl group suggests a potential for diverse chemical reactivity and biological interactions. This guide aims to consolidate the known information and provide a theoretical framework for future research on this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, 4, and 5. The nitrile group (-C≡N) is at position 1, the hydroxyl group (-OH) at position 4, the methyl group (-CH3) at position 5, and the chlorine atom (-Cl) at position 3.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | ChemIndex[1][2] |
| CAS Number | 173900-45-3 | ChemIndex[1][2] |
| Molecular Formula | C8H6ClNO | ChemIndex[1][2] |
| Molecular Weight | 167.59 g/mol | ChemIndex[1][2] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in organic solvents | N/A |
Proposed Synthesis
Proposed Experimental Protocol
-
Diazotization and Sandmeyer Reaction:
-
Dissolve 4-methoxy-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
Slowly add the diazonium salt solution to the cyanide solution to facilitate the Sandmeyer reaction, replacing the diazonium group with a nitrile group to yield 4-methoxy-3-methylbenzonitrile.
-
-
Chlorination:
-
The resulting 4-methoxy-3-methylbenzonitrile can be chlorinated using a suitable chlorinating agent, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), in an appropriate solvent. The directing effects of the methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity at the 3-position relative to the nitrile.
-
-
Demethylation:
-
The methoxy group of the chlorinated intermediate can be cleaved to yield the final product. A common method for demethylation is the use of a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3).
-
Proposed Synthesis Workflow
Predicted Spectroscopic Data
In the absence of experimental spectra, the following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound based on established chemical shift and absorption frequency principles.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | Singlet | 1H | Ar-OH |
| ~ 7.5 - 7.8 | Singlet | 1H | Ar-H (position 2) |
| ~ 7.3 - 7.6 | Singlet | 1H | Ar-H (position 6) |
| ~ 2.3 | Singlet | 3H | Ar-CH3 |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 | C-OH |
| ~ 135 - 140 | C-Cl |
| ~ 130 - 135 | Ar-C (position 2) |
| ~ 125 - 130 | Ar-C (position 6) |
| ~ 120 - 125 | C-CN |
| ~ 115 - 120 | -C≡N |
| ~ 110 - 115 | C-CH3 |
| ~ 15 - 20 | -CH3 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3600 | O-H stretch |
| 2220 - 2240 | C≡N stretch |
| 1550 - 1600 | C=C stretch |
| 1200 - 1300 | C-O stretch |
| 750 - 850 | C-Cl stretch |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, related compounds have shown interesting pharmacological properties. For instance, derivatives of the structurally similar 3-chloro-5-hydroxybenzonitrile have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase. This suggests that this compound could be a valuable scaffold for the design of novel therapeutic agents.
Further research would be required to determine if this compound or its derivatives interact with specific signaling pathways. A hypothetical workflow for investigating such interactions is presented below.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a summary of its known properties and a theoretical framework for its synthesis and characterization. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers to begin experimental work. The structural similarity to compounds with known biological activity suggests that this molecule could be a valuable building block for the development of new therapeutic agents. Further research is necessary to elucidate its chemical reactivity, biological activity, and potential applications.
References
physical and chemical properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). While experimental data for this specific compound is limited, this document compiles available information and presents data from structurally similar compounds to offer valuable insights for researchers and professionals in drug development and organic synthesis. The guide includes a detailed, plausible experimental protocol for its synthesis, a summary of its known safety and handling precautions, and logical workflows for its synthesis and characterization, visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing chloro, methyl, hydroxyl, and nitrile functional groups. These groups contribute to its specific chemical reactivity and physical characteristics. To date, a thorough experimental investigation of its chemical and physical properties has not been published.[1] The following tables summarize key identifiers and predicted or analogous physical property data.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 173900-45-3 | [1] |
| Molecular Formula | C₈H₆ClNO | ChemIndex |
| Molecular Weight | 167.59 g/mol | ChemIndex |
| IUPAC Name | 3-chloro-4-hydroxy-5-methylbenzonitrile | CAPOT Chemical |
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid/crystalline powder. | Inferred from similar compounds. |
| Melting Point | No data available. | For the related compound 3,5-Dimethyl-4-hydroxybenzonitrile, the melting point is 123-127 °C. For 3-Chloro-5-hydroxybenzonitrile, it is 168-172 °C. |
| Boiling Point | No data available. | Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 265.4±25.0 °C. |
| Solubility | No specific data available. | Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, based on the properties of similar phenolic compounds. |
| Density | No data available. | Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 1.4±0.1 g/cm³. |
Spectral Data (Predicted)
No experimental spectral data for this compound has been found in the reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:
Table 3: Predicted Spectral Data
| Technique | Expected Peaks and Features |
| ¹H NMR | - A singlet for the methyl protons (-CH₃) around 2.0-2.5 ppm.- Two singlets or an AB quartet for the aromatic protons in the region of 6.5-7.5 ppm.- A broad singlet for the hydroxyl proton (-OH) which may be solvent and concentration-dependent, typically > 5 ppm. |
| ¹³C NMR | - A peak for the methyl carbon (-CH₃) around 15-25 ppm.- Peaks for the aromatic carbons between 110-160 ppm.- A peak for the nitrile carbon (-C≡N) in the range of 115-125 ppm. |
| IR Spectroscopy | - A broad absorption band for the hydroxyl group (-OH stretch) around 3200-3600 cm⁻¹.- A sharp, medium intensity peak for the nitrile group (-C≡N stretch) around 2220-2260 cm⁻¹.- C-H stretching bands for the aromatic ring and methyl group around 2850-3100 cm⁻¹.- C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of 4-hydroxybenzonitriles is the demethylation of the corresponding 4-methoxybenzonitrile precursor. The following protocol is adapted from the synthesis of the structurally similar 3-chloro-5-hydroxybenzonitrile.
Reaction: Demethylation of 3-chloro-4-methoxy-5-methylbenzonitrile.
Reagents and Materials:
-
3-chloro-4-methoxy-5-methylbenzonitrile
-
Lithium iodide (LiI)
-
2,4,6-Trimethylpyridine (Collidine)
-
Ethyl acetate (EtOAc)
-
10% Aqueous hydrochloric acid (HCl)
-
Water (deionized)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Three-necked round-bottom flask
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 250 mL three-necked flask, add 3-chloro-4-methoxy-5-methylbenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (as solvent).
-
Heat the reaction mixture to 170 °C with stirring.
-
Once the temperature is stable, add lithium iodide (3 equivalents) in portions.
-
Continue stirring the reaction at 170 °C for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for the characterization of the synthesized compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, structurally related benzonitrile derivatives have been investigated for a variety of pharmacological activities. For instance, some substituted (cyanophenoxy)pyrazoles have been explored as non-nucleoside HIV reverse transcriptase inhibitors. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel bioactive molecules. Further research is required to elucidate any potential therapeutic applications.
Safety and Handling
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with care, following standard laboratory safety procedures.
General Precautions:
-
Inhalation: May cause respiratory irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[1]
-
Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Harmful if swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.
-
For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Fire Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Handling and Storage:
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Store in a cool, dry place in a tightly closed container.
Disposal:
-
Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.
Conclusion
This compound is a chemical compound with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While there is a significant lack of experimentally determined data for its physical and spectral properties, this guide provides a foundational understanding based on its chemical structure and comparison with related compounds. The provided synthesis protocol offers a viable route for its preparation, and the outlined characterization workflow establishes a basis for its analysis. It is imperative that future research focuses on the experimental determination of its properties and exploration of its biological activities to fully realize its potential. Researchers and scientists should exercise caution and adhere to strict safety protocols when handling this compound due to the limited toxicological data available.
References
An In-depth Technical Guide to the Thermal Stability of 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methyl-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a nitrile, a hydroxyl, a chloro, and a methyl group on a benzene ring, suggests a complex thermal behavior. Understanding the thermal stability of this compound is crucial for determining its shelf-life, processing conditions, and potential hazards. This technical guide outlines the standard methodologies for evaluating the thermal stability of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Thermal Properties
While direct experimental data is unavailable, the thermal properties of this compound can be anticipated based on the analysis of related substituted benzonitriles. The following table summarizes the expected data that would be obtained from TGA and DSC analyses.
| Parameter | Expected Value/Range | Analytical Technique | Significance |
| Melting Point (Tm) | 150 - 180 °C | DSC | Indicates the transition from a solid to a liquid state. A sharp melting point is often indicative of high purity. |
| Enthalpy of Fusion (ΔHf) | 40 - 70 J/g | DSC | The amount of energy required to melt the sample. This value is related to the crystallinity of the material. |
| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | The temperature at which the compound begins to degrade. This is a critical parameter for determining the upper limit of its thermal stability. |
| Temperature at 5% Weight Loss (Td5) | 210 - 260 °C | TGA | A common metric to define the initial stage of significant thermal decomposition. |
| Temperature at Maximum Decomposition Rate (Tmax) | 250 - 300 °C | DTG (from TGA) | The temperature at which the rate of weight loss is highest, indicating the most rapid phase of decomposition. |
| Residual Mass at 600 °C | < 10% | TGA | The amount of non-volatile material remaining after heating to a high temperature in an inert atmosphere. For this organic compound, a low residual mass is expected. |
| Glass Transition (Tg) | Not expected | DSC | As a crystalline compound, a glass transition is not anticipated. Its presence would suggest an amorphous component. |
| Decomposition Enthalpy (ΔHd) | Varies | DSC | The heat released or absorbed during decomposition. The process can be exothermic or endothermic depending on the decomposition mechanism. |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum decomposition rate.
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of volatile components.[3]
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[3]
-
Temperature Program: A common method is a heat-cool-heat cycle to erase the thermal history of the sample.[3] For this compound, a suitable program would be:
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat from 25 °C to 350 °C at 10 °C/min.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as decomposition. The peak area of the melting endotherm is integrated to calculate the enthalpy of fusion.
Visualizations
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.
Caption: Workflow for Thermal Stability Analysis.
The thermal decomposition of halogenated and hydroxylated benzonitriles can proceed through complex pathways. The following diagram illustrates a hypothetical decomposition pathway for this compound.
Caption: Hypothetical Thermal Decomposition Pathway.
Discussion of Thermal Stability
The thermal stability of this compound is influenced by the interplay of its functional groups.
-
Hydroxyl Group: The phenolic hydroxyl group can participate in intermolecular hydrogen bonding, which may increase the energy required to initiate decomposition. At elevated temperatures, it can be a site for dehydration reactions.
-
Chloro Group: The carbon-chlorine bond is a potential weak point in the molecule. Dehydrochlorination is a common thermal degradation pathway for chlorinated organic compounds.
-
Nitrile Group: The nitrile group is generally thermally stable but can undergo hydrolysis or other reactions at high temperatures, especially in the presence of trace amounts of water, to form amides or carboxylic acids, which would then decompose further.
-
Methyl Group: The methyl group can undergo oxidation if the analysis is performed in an oxidative atmosphere. In an inert atmosphere, its effect on the initial decomposition temperature is likely less pronounced than the other functional groups.
The decomposition of substituted benzonitriles often involves the fragmentation of the aromatic ring and the release of small gaseous molecules such as hydrogen cyanide, hydrogen chloride, carbon monoxide, and carbon dioxide. The formation of a stable carbonaceous char at higher temperatures is also a possibility.
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a robust framework for its thermal characterization. The outlined TGA and DSC protocols are standard industry practices for assessing the thermal stability of organic compounds. The expected data and potential decomposition pathways discussed herein offer a solid foundation for researchers and drug development professionals to design and interpret future experimental work on this compound. Accurate determination of its thermal properties is a critical step in its potential development for various applications.
References
Methodological & Application
Application Notes and Protocols: 3-Chloro-5-methyl-4-hydroxybenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-methyl-4-hydroxybenzonitrile is a versatile, trifunctional aromatic compound with significant potential as a key intermediate in medicinal chemistry. Its unique substitution pattern—featuring a hydroxyl group, a nitrile moiety, and a chlorine atom—offers multiple reactive sites for the synthesis of diverse and complex molecular architectures. This document provides an overview of its potential applications in drug discovery, detailed protocols for the synthesis of derivatives, and methodologies for their biological evaluation. The information presented is intended to serve as a foundational guide for researchers leveraging this compound in the development of novel therapeutic agents.
Introduction
Benzonitrile derivatives are integral scaffolds in the design of pharmacologically active molecules, frequently utilized for their ability to act as bioisosteres for other functional groups and their involvement in crucial binding interactions with biological targets. The specific compound, this compound, offers a strategic combination of functional groups that can be selectively manipulated. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, the nitrile group can be hydrolyzed or reduced, and the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. These characteristics make it an attractive starting material for generating libraries of compounds for screening against various therapeutic targets, including kinases, viral enzymes, and G-protein coupled receptors.
Synthetic Applications and Potential Therapeutic Targets
This compound serves as a valuable building block for a range of heterocyclic and substituted aromatic compounds with demonstrated or potential therapeutic activities.
Synthesis of Kinase Inhibitors
The benzonitrile moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding pocket. The scaffold of this compound can be elaborated to generate potent inhibitors of various kinases implicated in cancer and inflammatory diseases.
Development of Antiviral Agents
Derivatives of substituted benzonitriles have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] The structural features of this compound make it a suitable precursor for novel NNRTIs.
Synthesis of Adenosine Receptor Antagonists
Triazole and pyrimidine derivatives synthesized from substituted benzonitriles have shown promise as dual A2A/A2B adenosine receptor antagonists, which are being explored for cancer immunotherapy.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of derivatives of this compound.
Synthesis of this compound
A common route for the synthesis of hydroxylated benzonitriles involves the demethylation of the corresponding methoxy derivative.
Protocol 1: Demethylation of 3-Chloro-4-methoxy-5-methylbenzonitrile
-
Materials: 3-Chloro-4-methoxy-5-methylbenzonitrile, Lithium iodide (LiI), 2,4,6-Collidine, 10% Aqueous HCl, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography, Hexane.
-
Procedure:
-
To a 250 mL three-necked flask, add 3-Chloro-4-methoxy-5-methylbenzonitrile (1 equivalent) and 2,4,6-collidine.
-
Heat the mixture to 170 °C.
-
Add lithium iodide (3 equivalents) in portions.
-
Stir the reaction mixture at 170 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding 10% aqueous HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.
-
Synthesis of a Representative Derivative: O-Alkylation
The hydroxyl group of this compound can be readily alkylated to introduce further diversity.
Protocol 2: Synthesis of 4-(Benzyloxy)-3-chloro-5-methylbenzonitrile
-
Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.
-
Add potassium carbonate (2 equivalents) and benzyl bromide (1.2 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, filter the solid and wash with acetone.
-
Evaporate the acetone from the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Protocol 3: Kinase Inhibition Assay
-
Materials: Synthesized compounds, Target kinase, ATP, Substrate peptide, Kinase buffer, 96-well plates, Plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 values from the dose-response curves.
-
Data Presentation
Quantitative data from biological assays should be summarized for clear comparison.
Table 1: Hypothetical Kinase Inhibition Data for Derivatives of this compound
| Compound ID | R-group at 4-OH | Target Kinase | IC50 (nM) |
| Lead-001 | H | Kinase A | 1500 |
| Lead-002 | Benzyl | Kinase A | 750 |
| Lead-003 | 4-Fluorobenzyl | Kinase A | 420 |
| Lead-004 | Pyridin-4-ylmethyl | Kinase A | 210 |
Visualizations
Diagrams of Synthetic Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound.
Caption: General workflow for drug discovery using the target scaffold.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The strategic positioning of its functional groups allows for a wide range of chemical modifications, enabling the exploration of extensive chemical space in the pursuit of new therapeutic agents. The protocols and data presented herein provide a framework for researchers to initiate and advance drug discovery programs based on this valuable scaffold.
References
Application Notes and Protocols for the Use of 3-Chloro-5-methyl-4-hydroxybenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3), a versatile trifunctional building block in organic synthesis.[1][2] This document outlines its application in the synthesis of various derivatives through reactions targeting its hydroxyl, chloro, and nitrile functionalities. Detailed experimental protocols for key transformations and data on the biological activities of the resulting compounds are provided to support researchers in the fields of medicinal chemistry, agrochemistry, and materials science.
Overview of Synthetic Applications
This compound possesses three distinct reactive sites: a nucleophilic hydroxyl group, an electrophilic aromatic carbon bearing a chloro substituent, and a nitrile group that can undergo various transformations. This unique combination allows for selective and sequential modifications, making it a valuable precursor for the synthesis of complex molecules.
Key Reaction Types:
-
O-Alkylation and O-Arylation: The phenolic hydroxyl group serves as a prime site for the introduction of various alkyl and aryl substituents, leading to the formation of diverse ether derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a range of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrile group.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride moiety is a suitable handle for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.
The strategic functionalization of this compound has been explored for the development of compounds with a range of biological activities, including antimicrobial, anticancer, and herbicidal properties.
Experimental Protocols and Data
O-Alkylation: Synthesis of Aryl Ethers
The phenolic hydroxyl group of this compound can be readily alkylated to produce a variety of ether derivatives. These ethers are of interest as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Table 1: Synthesis of Substituted Aryl Ethers
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | 95 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 80 | 4 | 92 |
| 3 | Benzyl Chloride | Cs₂CO₃ | Acetonitrile | 60 | 8 | 88 |
| 4 | Propargyl Bromide | NaH | THF | rt | 12 | 75 |
Protocol 1: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq) in the specified solvent (see Table 1), add the appropriate base (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chloro substituent of this compound can be functionalized via palladium-catalyzed cross-coupling reactions to introduce new aryl or heteroaryl moieties.
Table 2: Suzuki-Miyaura Coupling with Various Boronic Acids
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | CsF | DME | 90 | 78 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) | - | Na₂CO₃ | Acetonitrile/H₂O | 85 | 72 |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.5 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq, if required), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Biological Activities of Derivatives
Derivatives of this compound have shown promise in various biological applications. For instance, related benzonitrile structures have been investigated for their potential as antimicrobial and anticancer agents.
Table 3: Biological Activity of Selected Derivatives
| Compound ID | Derivative Type | Target Organism/Cell Line | Activity Metric | Value |
| I | Quinoline Derivative | S. aureus | MIC | 4 µg/mL[3] |
| II | Benzoxazole Derivative | MCF-7 (Breast Cancer) | IC₅₀ | 8.2 µM[3] |
| III | (3-cyanophenoxy)pyrazole | HIV Reverse Transcriptase | Inhibition | Active[3] |
Note: Data presented for related structures as specific data for this compound derivatives is limited in publicly available literature.
Visualizing Synthetic Pathways and Workflows
Synthetic Utility Overview
The following diagram illustrates the key synthetic transformations possible with this compound.
Caption: Synthetic transformations of this compound.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.
Logical Relationship of Functional Group Reactivity
The following diagram illustrates the logical relationship between the functional groups and the types of reactions they undergo.
Caption: Functional group reactivity map for the title compound.
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile and its subsequent derivatization to generate a library of compounds for potential therapeutic applications. The synthetic strategies focus on modifications of the hydroxyl, chloro, and nitrile functionalities, offering pathways to a diverse range of molecular scaffolds.
Introduction
This compound is a substituted aromatic compound with multiple reactive sites, making it an attractive starting material for the synthesis of novel derivatives in drug discovery and medicinal chemistry. The presence of a phenolic hydroxyl group, a halogenated aromatic ring, and a nitrile moiety allows for a variety of chemical transformations. Derivatives of structurally related benzonitriles have shown promise as inhibitors of various enzymes and as antagonists for receptors such as the A2A/A2B adenosine receptors, highlighting the potential of this compound class in developing new therapeutic agents.[1] This document outlines the synthesis of the core molecule and key derivatization reactions.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the chlorination of a readily available starting material, 4-hydroxy-3-methylbenzonitrile, followed by purification.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxy-3-methylbenzonitrile
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation: Synthesis of this compound
| Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 4-hydroxy-3-methylbenzonitrile | This compound | SO₂Cl₂ | DCM | 75-85 | >97 |
Derivatization of this compound
The versatile scaffold of this compound allows for derivatization at three key positions: the hydroxyl group, the chloro substituent, and the nitrile group.
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group is a prime site for etherification and esterification reactions to introduce a variety of functionalities.
Caption: Pathways for ether and ester synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Derivative Class | Starting Material | Reagents | Solvent | Typical Yield (%) |
| Ethers | This compound | Alkyl halide, K₂CO₃ | DMF | 80-95 |
| Esters | This compound | Acyl chloride, Pyridine | DCM | 85-98 |
Derivatization via Nucleophilic Aromatic Substitution (SₙAr)
The chloro substituent can be displaced by various nucleophiles, particularly when activated by the electron-withdrawing nitrile group. This allows for the introduction of nitrogen, oxygen, and sulfur-based functionalities.
Caption: General scheme for SₙAr reactions.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography.
| Nucleophile | Starting Material | Base | Solvent | Typical Yield (%) |
| Amines | This compound | K₂CO₃ | DMSO | 40-70 |
| Thiols | This compound | NaH | DMF | 50-80 |
Potential Applications in Drug Discovery
Derivatives of this compound represent a valuable compound library for screening against various biological targets. The structural diversity achievable through the described synthetic protocols allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for targets such as kinases, GPCRs, and other enzymes implicated in disease. For instance, the synthesis of derivatives bearing functionalities similar to those found in known adenosine receptor antagonists could lead to the discovery of novel modulators of this important signaling pathway.
Diagram: Drug Discovery Workflow
Caption: A typical workflow for drug discovery.
Hypothetical Biological Data
The following table presents hypothetical biological data for representative derivatives to illustrate the potential outcomes of a screening campaign.
| Compound ID | Derivative Class | R Group / Nucleophile | Target | IC₅₀ (nM) |
| DERIV-001 | Ether | Benzyl | Adenosine A2A Receptor | 850 |
| DERIV-002 | Ester | Acetyl | Kinase X | 1200 |
| DERIV-003 | Amine (SₙAr) | Morpholine | Adenosine A2A Receptor | 350 |
| DERIV-004 | Ether | Ethyl | Kinase Y | 2500 |
These application notes provide a foundation for the synthesis and exploration of derivatives of this compound. The detailed protocols and suggested workflows are intended to facilitate research and development in the pursuit of novel chemical entities with therapeutic potential.
References
Application Notes and Protocols: Reactions of the Nitrile Group in 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for several key chemical transformations of the nitrile group of 3-Chloro-5-methyl-4-hydroxybenzonitrile. This versatile starting material can be converted into a variety of functional groups, each with significant potential in medicinal chemistry and drug development. The protocols provided are based on established methods for analogous compounds and are intended to serve as a starting point for laboratory synthesis.
Hydrolysis to 3-Chloro-5-methyl-4-hydroxybenzoic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting benzoic acid derivative can serve as a key building block for the synthesis of esters and amides, and the carboxylic acid moiety itself is a common feature in many pharmacologically active molecules. For instance, p-hydroxybenzoic acid and its derivatives are known to possess antimicrobial, antioxidant, and anti-inflammatory properties.
Quantitative Data Summary (Representative)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-methoxybenzonitrile | LiCl, Dimethylacetamide, 24h reflux; then HCl | 4-hydroxybenzonitrile | 96.8% | [1] |
| 3,5-dichloro-4-methoxybenzonitrile | LiCl, N-methylpyrrolidone, 24h reflux; then HCl | 3,5-dichloro-4-hydroxybenzonitrile | High | US3585233A |
Experimental Protocol: Acid-Catalyzed Hydrolysis (Representative)
This protocol is adapted from general procedures for the hydrolysis of benzonitriles.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Dioxane
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a 1:1 mixture of dioxane and 10% aqueous sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-5-methyl-4-hydroxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Workflow for Nitrile Hydrolysis
Caption: General workflow for the hydrolysis of a benzonitrile.
Reduction to (3-Chloro-5-methyl-4-hydroxyphenyl)methanamine
The reduction of a nitrile to a primary amine provides a valuable synthetic route to benzylamine derivatives. These compounds are important intermediates in the synthesis of numerous pharmaceuticals, including agonists and antagonists for various receptors, and enzyme inhibitors.
Quantitative Data Summary (Representative)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Benzonitrile | CoCl₂, NaBH₄, Methanol | Benzylamine | High | WO1985000605A1 |
| 3-chloro-4-methoxyaniline | 1. Diazotization, 2. KCN/CuCN, 3. LiAlH₄/THF | 3-chloro-4-methoxybenzylamine | Not specified | BenchChem |
Experimental Protocol: Reduction with Lithium Aluminum Hydride (Representative)
This protocol is based on the general procedure for the reduction of substituted benzonitriles.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl) in diethyl ether
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (3-Chloro-5-methyl-4-hydroxyphenyl)methanamine.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether.
Workflow for Nitrile Reduction
Caption: General workflow for the reduction of a benzonitrile to a benzylamine.
[3+2] Cycloaddition to 5-(3-Chloro-5-methyl-4-hydroxyphenyl)-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][3] Consequently, this transformation is widely used in drug discovery to modify lead compounds. Tetrazole derivatives have shown a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3]
Quantitative Data Summary (Representative)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Aromatic Nitriles | NaN₃, Co(II) complex (1 mol%), DMSO, 110 °C, 12 h | 5-Aryl-1H-tetrazoles | 90-96% | [4][5] |
| Aromatic Nitriles | NaN₃, Co-Ni/Fe₃O₄@MMSHS, H₂O, 80 °C, 8-44 min | 5-Aryl-1H-tetrazoles | up to 98% | [6] |
Experimental Protocol: Cobalt-Catalyzed [3+2] Cycloaddition (Representative)
This protocol is adapted from a general method for the synthesis of 5-substituted-1H-tetrazoles.[4][7]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Cobalt(II) Chloride (CoCl₂) or a suitable Cobalt(II) complex
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Water
Procedure:
-
In a reaction vial, combine this compound (1.0 equivalent), sodium azide (1.2 equivalents), and a catalytic amount of a Co(II) complex (e.g., 1 mol%) in DMSO.
-
Seal the vial and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(3-Chloro-5-methyl-4-hydroxyphenyl)-1H-tetrazole.
-
Purify the product by column chromatography or recrystallization.
Tetrazole as a Carboxylic Acid Bioisostere
Caption: The tetrazole ring serves as a bioisostere for a carboxylic acid.
Synthesis of 3-Chloro-5-methyl-4-hydroxybenzamidine
Amidines are strongly basic compounds that are important pharmacophores and versatile building blocks in medicinal chemistry. The amidine moiety can act as a bioisostere for other functional groups and is found in various enzyme inhibitors, for example, as inhibitors of thrombin.
Quantitative Data Summary (Representative)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Cyano(hetero)aryl | 1. HCl(g), Methanol, 0-30 °C, 2-24 h; 2. NH₃ solution, 20-50 °C, 1-16 h | (Hetero)arylamidine | Not specified | [8] |
| Cyano(hetero)aryl | 1. LiHMDS, THF, 0-20 °C, 2-20 h; 2. HCl, Ethanol, 0-20 °C, 1-16 h | (Hetero)arylamidine | Not specified | [8] |
Experimental Protocol: Pinner Reaction (Representative)
This protocol describes the formation of an amidine via the Pinner reaction, which proceeds through an imidate intermediate.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (in ethanol)
Procedure:
-
Cool a solution of this compound (1.0 equivalent) in anhydrous ethanol to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.
-
Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.
-
The imidate hydrochloride salt may precipitate. If so, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to obtain the crude imidate salt.
-
Dissolve the crude imidate salt in anhydrous ethanol and add a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
The ammonium chloride precipitate can be removed by filtration.
-
Concentrate the filtrate to yield the crude 3-Chloro-5-methyl-4-hydroxybenzamidine.
-
The product can be purified by recrystallization or conversion to its hydrochloride salt.
Amidine Derivatives in Drug Discovery
Caption: Amidines as key binding motifs in enzyme inhibitors.
Synthesis of 3-Chloro-5-methyl-4-hydroxybenzothioamide
Thioamides are important intermediates in the synthesis of sulfur-containing heterocycles, such as thiazoles. They are also found in several biologically active compounds. The conversion of a nitrile to a thioamide can be achieved using various thionating agents.
Quantitative Data Summary (Representative)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Aromatic and Aliphatic Nitriles | Phosphorus Pentasulfide (P₄S₁₀), Dioxane, Reflux | Thioamides | High | [9] |
| Aromatic and Aliphatic Nitriles | Thioacetic acid, CaH₂, Toluene, 110 °C | Thioamides | Good to Excellent | Organic Chemistry Portal |
Experimental Protocol: Thionation with Phosphorus Pentasulfide (Representative)
This protocol is adapted from a general and efficient method for the synthesis of thioamides from nitriles.[9]
Materials:
-
This compound
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Dioxane (anhydrous)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Water
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous dioxane, add phosphorus pentasulfide (0.5 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes to neutralize the acidic byproducts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Chloro-5-methyl-4-hydroxybenzothioamide.
-
The product can be purified by column chromatography or recrystallization.
Thioamides as Heterocycle Precursors
Caption: Thioamides as precursors for the synthesis of thiazoles.
References
- 1. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2013110643A1 - Amidine substituted beta - lactam compounds, their preparation and use as antibacterial agents - Google Patents [patents.google.com]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
Application Notes and Protocols: Reactions of the Hydroxyl Group of 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key reactions involving the hydroxyl group of 3-Chloro-5-methyl-4-hydroxybenzonitrile, a versatile intermediate in medicinal chemistry and materials science. The phenolic hydroxyl group is a prime site for chemical modification, allowing for the introduction of diverse functionalities to tailor the molecule's properties for specific applications.[1] This document details protocols for common and impactful transformations: O-alkylation (etherification) and O-acylation (esterification).
Application Notes
The hydroxyl group of this compound can undergo several key reactions, primarily etherification and esterification, to produce a variety of derivatives. These reactions are fundamental in drug discovery and development for modulating pharmacokinetic and pharmacodynamic properties.
1. O-Alkylation (Etherification) via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for converting the phenolic hydroxyl group into an ether linkage.[2][3] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[3] This functionalization can be used to improve metabolic stability, alter solubility, and introduce pharmacologically active moieties.
-
Reaction Principle: The acidic nature of the phenolic proton allows for deprotonation with a suitable base, such as sodium hydroxide or potassium carbonate, to form the sodium or potassium salt.[2][4] This salt then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) to yield the corresponding ether.[3][4]
-
Key Considerations:
-
Choice of Base: Stronger bases like sodium hydride (NaH) can be used for less reactive phenols or when anhydrous conditions are necessary.[3][4] For many phenols, alkali metal carbonates (K2CO3, Cs2CO3) or hydroxides (NaOH) are sufficient.[2][4]
-
Alkyl Halide: Primary alkyl halides are preferred for this SN2 reaction to minimize competing elimination reactions.[3]
-
Solvent: Polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.[4]
-
2. O-Acylation (Esterification)
Esterification of the hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride.[1][5] This transformation is often employed to create prodrugs, protect the hydroxyl group, or introduce new functional groups.[1]
-
Reaction Principle: The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[5] The reaction is often catalyzed by a base, which deprotonates the phenol to increase its nucleophilicity, or by an acid, which protonates the carbonyl oxygen of the acylating agent to increase its electrophilicity.[5][6]
-
Key Considerations:
-
Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and commonly used for efficient esterification of phenols.[5]
-
Catalyst: A mild base like pyridine or triethylamine is frequently added to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction.[6]
-
Chemoselectivity: In molecules with multiple nucleophilic sites, reaction conditions can be tuned to favor O-acylation over other reactions. For instance, acidic conditions can suppress the nucleophilicity of other functional groups like amides.[6]
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the etherification and esterification of substituted phenols, which can be extrapolated for this compound.
Table 1: O-Alkylation (Williamson Ether Synthesis) of Substituted Phenols
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | K2CO3 | Acetonitrile | Reflux | 4 - 8 | 85 - 95 |
| Ethyl Bromide | Cs2CO3 | DMF | 60 - 80 | 6 - 12 | 80 - 90 |
| Benzyl Chloride | NaOH | Ethanol/Water | Reflux | 3 - 6 | 90 - 98 |
| Allyl Bromide | K2CO3 | Acetone | Reflux | 2 - 4 | 90 - 97 |
Table 2: O-Acylation (Esterification) of Substituted Phenols
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 - 25 | 1 - 3 | 90 - 98 |
| Acetic Anhydride | Triethylamine | Ethyl Acetate | 25 - 50 | 2 - 5 | 88 - 96 |
| Benzoyl Chloride | Pyridine | Chloroform | 25 | 2 - 4 | 92 - 99 |
| Isobutyryl Chloride | Hunig's Base | THF | 0 - 25 | 1 - 2 | 85 - 95 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for the etherification of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2 equivalents)[4]
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).[4]
-
Add the alkyl halide (1.2 equivalents) to the suspension at room temperature.[4]
-
Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion of the reaction, filter the reaction mixture to remove the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Acylation (Esterification)
This protocol provides a general method for the esterification of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM) or Chloroform
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Figure 1: Williamson Ether Synthesis Workflow
Caption: Workflow for O-alkylation.
Figure 2: Esterification Reaction Pathway
Caption: Key steps in base-catalyzed esterification.
Figure 3: Logical Relationship of Reaction Parameters
Caption: Influence of parameters on reaction outcome.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] 3-Chloro-5-methyl-4-hydroxybenzonitrile is a valuable building block, and its functionalization via Suzuki coupling opens avenues for the creation of novel biaryl structures with potential applications in drug discovery and materials science.
The presence of a chlorine atom on the aromatic ring of this compound provides a handle for transition-metal-catalyzed cross-coupling reactions.[4] The electron-withdrawing nature of the cyano group can facilitate the oxidative addition step in the catalytic cycle, a key activation step for aryl chlorides.[4] These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, based on established methodologies for similar electronically activated and sterically hindered aryl chlorides.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Proposed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%)) and the phosphine ligand (e.g., SPhos (0.04 mmol, 4 mol%)) if required. Add this mixture to the reaction vessel. For a pre-formed catalyst like Pd(PPh₃)₄ (0.03 mmol, 3 mol%), add it directly.
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Recommended Screening Conditions
Due to the specific nature of this compound, screening of reaction conditions is highly recommended to determine the optimal parameters for a given arylboronic acid partner. The following tables summarize key catalytic systems and conditions that have proven effective for the Suzuki coupling of challenging aryl chlorides.
Table 1: Recommended Catalytic Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-2 | High activity for a broad range of substrates, including electron-deficient ones.[7] |
| Pd₂(dba)₃ | XPhos | 1-2 | Excellent for sterically hindered and electron-poor substrates.[7] |
| Pd(PPh₃)₄ | None | 2-5 | Readily available and well-understood, though may require higher temperatures.[7] |
| PdCl₂(dppf) | None | 2-5 | Good for a range of substrates and relatively air-stable. |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Toluene/H₂O | 100-110 | Effective for many Suzuki couplings, promotes high reaction rates.[7] |
| K₂CO₃ | Dioxane/H₂O | 80-100 | Common and effective base of moderate strength.[7] |
| Cs₂CO₃ | THF/H₂O or Dioxane | 60-90 | Strong base that can accelerate slow reactions, though at a higher cost.[7] |
| Na₂CO₃ | Ethanol/H₂O | 80-90 | A milder and cost-effective option. |
Key Considerations and Troubleshooting
-
Activation of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) is often crucial for efficient oxidative addition.[8]
-
Role of the Hydroxyl Group: The phenolic hydroxyl group is acidic and may interfere with the reaction, particularly with strongly basic conditions. While many Suzuki couplings of halophenols proceed without protection, if low yields or side reactions are observed, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling may be necessary.
-
Degassing: It is critical to thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by using a slight excess of the boronic acid and carefully controlling the reaction temperature and catalyst loading.
-
Purification: The polar nature of the hydroxyl and cyano groups in the product may require more polar solvent systems for effective elution during column chromatography.
By carefully selecting the catalytic system and reaction conditions, the Suzuki-Miyaura coupling provides a robust and efficient method for the synthesis of novel biaryl compounds derived from this compound, enabling further exploration in drug discovery and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-methyl-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[2][3] These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Chloro-5-methyl-4-hydroxybenzonitrile, a substrate featuring an electron-withdrawing nitrile group and a potentially reactive ortho-hydroxyl group. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions with such functionalized aryl chlorides.[4]
Key Challenges and Considerations
The Buchwald-Hartwig amination of this compound presents specific challenges that require careful optimization of reaction conditions:
-
Ortho-Hydroxyl Group: The presence of a free hydroxyl group ortho to the chlorine can lead to side reactions, such as O-arylation or catalyst inhibition. The choice of a suitable base is crucial to deprotonate the amine nucleophile selectively without promoting undesired reactions of the hydroxyl group.[5]
-
Electron-Withdrawing Nitrile Group: The electron-withdrawing nature of the nitrile group activates the aryl chloride for oxidative addition to the palladium catalyst. However, it can also influence the electronic properties of the catalyst and the stability of reaction intermediates.
-
Steric Hindrance: The methyl group at the 5-position introduces some steric bulk, which can affect the approach of the amine nucleophile and the catalyst. The use of bulky, electron-rich phosphine ligands is often necessary to overcome steric hindrance and promote efficient coupling.[6]
Recommended Catalyst Systems and Reagents
Based on literature precedents for the amination of substituted and functionalized aryl chlorides, the following catalyst systems and reagents are recommended for the Buchwald-Hartwig amination of this compound.
Table 1: Recommended Palladium Catalysts, Ligands, and Bases
| Component | Recommended Reagents | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Commonly used and commercially available palladium sources that are effective in forming the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands that have demonstrated high efficacy for the amination of challenging aryl chlorides, including those with functional groups.[4] |
| Base | NaOt-Bu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are typically required. NaOt-Bu and LHMDS are highly effective, while Cs₂CO₃ offers a milder alternative that can be beneficial for substrates with base-sensitive functional groups.[5] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[7] |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction parameters (temperature, reaction time, and catalyst loading) may be necessary for specific amine substrates.
Protocol 1: General Procedure for the Amination with a Primary Amine
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add this compound and the primary amine to the Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination with a Secondary Amine
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
LHMDS (1.0 M in THF, 1.5 equiv)
-
Anhydrous Dioxane
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ and RuPhos under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add this compound and the secondary amine to the Schlenk tube.
-
Add anhydrous, degassed dioxane via syringe.
-
Add LHMDS solution dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize expected yields for the Buchwald-Hartwig amination of this compound with various amines based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Expected Yields for the Amination with Primary Amines
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 12 | 85-95 |
| 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 8 | 90-98 |
| Benzylamine | Pd(OAc)₂ / BrettPhos | LHMDS | Dioxane | 100 | 16 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 24 | 70-80 |
Table 3: Expected Yields for the Amination with Secondary Amines
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 6 | 90-99 |
| Piperidine | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 110 | 10 | 88-96 |
| N-Methylaniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 65-75 |
| Dibenzylamine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 120 | 24 | 50-65 |
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and ligand. Consider using a pre-formed, air-stable catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu or LHMDS). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., hydrodehalogenation) | Catalyst deactivation or competing reaction pathways | Optimize the catalyst-to-ligand ratio. Screen different ligands. Lower the reaction temperature. |
| O-arylation of the hydroxyl group | Deprotonation of the hydroxyl group | Use a milder base (e.g., Cs₂CO₃). Protect the hydroxyl group prior to amination if other methods fail. |
Conclusion
The Buchwald-Hartwig amination provides an effective method for the synthesis of a wide range of N-aryl compounds from this compound. Careful selection of the catalyst system, particularly a bulky, electron-rich phosphine ligand in combination with a strong, non-nucleophilic base, is paramount for achieving high yields and overcoming the challenges associated with the ortho-hydroxyl and para-nitrile functionalities. The provided protocols and data serve as a valuable starting point for researchers in the development of novel pharmaceuticals and functional materials. Further optimization may be required for specific amine coupling partners to achieve optimal results.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Chloro-5-hydroxybenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-hydroxybenzonitrile is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, allows for a variety of chemical modifications, making it a valuable building block for creating a diverse range of molecules with potential herbicidal or fungicidal properties.[1][2] The strategic placement of these functional groups on the benzene ring influences the molecule's reactivity and provides multiple sites for derivatization. This document provides detailed application notes and experimental protocols for the use of 3-Chloro-5-hydroxybenzonitrile in agrochemical research and development.
While direct agrochemical applications of 3-Chloro-5-methyl-4-hydroxybenzonitrile are not extensively documented in publicly available literature, the closely related compound, 3-Chloro-5-hydroxybenzonitrile, serves as a key intermediate. The methodologies and principles outlined here for 3-Chloro-5-hydroxybenzonitrile can be adapted by researchers for the synthesis and evaluation of other halogenated and hydroxylated benzonitrile derivatives.
Key Applications in Agrochemical Synthesis
The unique substitution pattern of 3-Chloro-5-hydroxybenzonitrile is crucial for imparting biological activity to the resulting compounds.[1] Its adaptable structure lends itself to the synthesis of advanced agricultural chemicals that contribute to crop protection and yield enhancement.[2] The presence of halogen and nitrile groups, in particular, is known to enhance the biological activity of many agrochemicals.
Potential synthetic routes for developing novel agrochemicals from 3-Chloro-5-hydroxybenzonitrile include:
-
Ether Synthesis: The hydroxyl group can be readily converted to an ether linkage, allowing for the introduction of various side chains that can modulate the biological activity and physical properties of the final compound.
-
Ester Synthesis: Esterification of the hydroxyl group is another common strategy to create derivatives with potentially different modes of action or improved formulation characteristics.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce new functionalities, although this may require specific reaction conditions.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.
Data Presentation
Synthesis of 3-Chloro-5-hydroxybenzonitrile
The following table summarizes the quantitative data for a common laboratory-scale synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile.
| Parameter | Value | Reference |
| Starting Material | 3-chloro-5-methoxybenzonitrile | [3] |
| Reagents | Lithium iodide, 2,4,6-trimethylpyridine (collidine) | [3] |
| Reaction Temperature | 170 °C | [3] |
| Reaction Time | 4 hours | [3] |
| Product Yield | 94% | [3] |
| Product Purity | High (white solid after purification) | [3] |
| Purification Method | Silica gel column chromatography | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-hydroxybenzonitrile via Demethylation
This protocol details the synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile using lithium iodide.
Materials:
-
3-chloro-5-methoxybenzonitrile
-
Lithium iodide (LiI)
-
2,4,6-trimethylpyridine (collidine)
-
10% aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
-
Three-necked flask (250 mL)
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).[3]
-
Heating: Heat the reaction mixture to 170 °C with stirring.[3]
-
Addition of Reagent: Once the temperature is stable, add lithium iodide (16.76 g, 125.298 mmol) to the flask.[3]
-
Reaction: Continue stirring the reaction mixture at 170 °C for 4 hours. Monitor the progress of the reaction by TLC.[3]
-
Work-up: After the starting material is completely consumed (as indicated by TLC), cool the reaction mixture to room temperature.[3]
-
Quenching: Quench the reaction by slowly adding 10% aqueous hydrochloric acid.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3]
-
Washing: Wash the organic layer sequentially with water and saturated brine.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90, v/v) as the eluent.[3]
-
Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[3]
Visualization of Synthetic Pathway
The following diagram illustrates a potential synthetic pathway for the development of a hypothetical herbicidal compound starting from 3-Chloro-5-hydroxybenzonitrile. This pathway involves an ether synthesis followed by a modification of the nitrile group.
References
Synthesis of Novel Phenylpyrazole Herbicides from Halogenated Benzonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of phenylpyrazole herbicides derived from halogenated benzonitriles. The described synthetic pathway offers a versatile route to novel compounds with potential as protoporphyrinogen oxidase (PPO) inhibitors, a key target in modern herbicide development. This guide includes a multi-step synthesis protocol starting from 2,6-dichlorobenzonitrile, quantitative data for representative compounds, and protocols for herbicidal activity screening.
Introduction
The continuous emergence of herbicide-resistant weeds necessitates the development of novel herbicidal compounds with alternative modes of action. Phenylpyrazole derivatives have been identified as a promising class of herbicides, with many exhibiting potent inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][2]
Halogenated benzonitriles, such as 2,6-dichlorobenzonitrile, serve as readily available and versatile starting materials for the synthesis of a wide range of heterocyclic compounds. This application note details a three-step synthetic sequence to convert 2,6-dichlorobenzonitrile into a novel 3-(2,6-dichlorophenyl)-5-methylpyrazole, a scaffold with high potential for herbicidal activity.
Synthetic Pathway Overview
The overall synthetic strategy involves three key transformations:
-
Grignard Reaction: Conversion of 2,6-dichlorobenzonitrile to 2',6'-dichloroacetophenone.
-
Claisen Condensation: Formation of the β-diketone, 1-(2,6-dichlorophenyl)butane-1,3-dione, from 2',6'-dichloroacetophenone and ethyl acetate.
-
Knorr Pyrazole Synthesis: Cyclocondensation of the β-diketone with hydrazine hydrate to yield the final product, 3-(2,6-dichlorophenyl)-5-methylpyrazole.
Experimental Protocols
Step 1: Synthesis of 2',6'-Dichloroacetophenone
This procedure outlines the conversion of a nitrile to a ketone via a Grignard reaction.
Materials:
-
2,6-Dichlorobenzonitrile
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, dilute HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of methyl iodide (1.2 eq.) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2,6-dichlorobenzonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid until the magnesium salts dissolve.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2',6'-dichloroacetophenone.
Expected Yield: 70-80%
Step 2: Synthesis of 1-(2,6-Dichlorophenyl)butane-1,3-dione
This protocol describes the Claisen condensation of an acetophenone derivative with an ester to form a β-diketone.[4][5][6][7][8]
Materials:
-
2',6'-Dichloroacetophenone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous ethyl acetate
-
Anhydrous toluene or THF
-
Dilute hydrochloric acid
-
Brine
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous toluene or THF.
-
Add a solution of 2',6'-dichloroacetophenone (1.0 eq.) in anhydrous ethyl acetate (5.0 eq.) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the addition of ice-cold water.
-
Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-(2,6-dichlorophenyl)butane-1,3-dione can be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Expected Yield: 60-70%
Step 3: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylpyrazole
This protocol details the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-diketone and hydrazine.[9][10][11][12][13]
Materials:
-
1-(2,6-Dichlorophenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Water
Protocol:
-
In a round-bottom flask, dissolve 1-(2,6-dichlorophenyl)butane-1,3-dione (1.0 eq.) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(2,6-dichlorophenyl)-5-methylpyrazole.
Expected Yield: 85-95%
Quantitative Data
The following table summarizes the expected and reported data for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2',6'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 70-80 | Colorless oil |
| 1-(2,6-Dichlorophenyl)butane-1,3-dione | C₁₀H₈Cl₂O₂ | 231.08 | 60-70 | Yellow solid |
| 3-(2,6-Dichlorophenyl)-5-methylpyrazole | C₁₀H₈Cl₂N₂ | 227.09 | 85-95 | White crystalline solid |
Herbicidal Activity and Mode of Action
Mode of Action: PPO Inhibition
The synthesized phenylpyrazole derivatives are designed to act as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3][14] This mode of action is consistent with many commercially successful herbicides. The dichlorophenyl moiety is a common feature in several PPO-inhibiting herbicides, contributing to the binding affinity of the molecule to the enzyme's active site.
Herbicidal Activity Screening Protocol
A preliminary screening of herbicidal activity can be performed using a whole-plant bioassay.[15][16][17][18]
Materials:
-
Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.
-
Potting soil
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant.
-
Control solutions (solvent + surfactant, and a commercial standard herbicide).
-
Greenhouse facilities.
Protocol:
-
Plant Preparation: Sow seeds of the selected weed species in small pots filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage.
-
Treatment Application: Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare).
-
Spray the weed seedlings uniformly with the test solutions, control, and standard herbicide solutions.
-
Evaluation: Place the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).
-
Visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) compared to the control plants.
-
Record the data as a percentage of injury or growth inhibition.
Expected Herbicidal Activity
Table of Representative Herbicidal Activity Data for Phenylpyrazole Derivatives
| Compound Class | Test Species | Activity Type | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| Phenylpyrazole Derivative 1 | Amaranthus retroflexus | Post-emergence | 150 | >90 | [20] |
| Phenylpyrazole Derivative 2 | Abutilon theophrasti | Post-emergence | 150 | 50-60 | [22] |
| Phenylpyrazole Derivative 3 | Setaria viridis | Post-emergence | 150 | 50 | [22] |
| Phenylpyrazole Derivative 4 | Brassica campestris | Pre-emergence | 200 µg/mL | 95-100 | [21] |
Conclusion
The synthetic route described herein provides a robust and efficient method for the preparation of novel phenylpyrazole herbicides from readily available halogenated benzonitriles. The resulting compounds are promising candidates for PPO inhibitors and are expected to exhibit significant herbicidal activity. The provided protocols serve as a foundational guide for researchers in the discovery and development of new crop protection agents. Further optimization of the pyrazole scaffold through the introduction of various substituents is a promising avenue for enhancing herbicidal potency and selectivity.
References
- 1. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. youtube.com [youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. name-reaction.com [name-reaction.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 18. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-5-methyl-4-hydroxybenzonitrile in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methyl-4-hydroxybenzonitrile is a substituted aromatic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a benzonitrile core with chloro, methyl, and hydroxyl functional groups, makes it a versatile synthetic building block.[1] The strategic placement of these groups allows for a variety of chemical transformations, enabling the construction of more complex molecules with potential therapeutic applications. This document provides an overview of its role as a pharmaceutical intermediate, along with a representative synthetic protocol and relevant data.
As a key intermediate, this compound is utilized in the synthesis of diverse molecular architectures for novel drug candidates.[2] The benzonitrile moiety itself is a common feature in many therapeutic agents, known for its ability to participate in hydrogen bonding interactions, particularly within the ATP-binding pockets of kinases, which has led to its incorporation into numerous kinase inhibitors for cancer therapy.[3] While specific drug molecules derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds developed for a range of therapeutic areas, including antibacterial and antifungal agents.[2]
Chemical Properties and Data
A summary of the key chemical properties and available quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 173900-45-3 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Purity | ≥97.0% | [1] |
| Appearance | Not specified (typically a solid) | |
| InChIKey | LCZDCHYPSLUZID-UHFFFAOYSA-N | [1] |
Role in Pharmaceutical Synthesis (Logical Workflow)
The primary role of this compound is to serve as a scaffold upon which further molecular complexity can be built. The three reactive sites—the hydroxyl group, the chloro substituent, and the nitrile group—can be selectively targeted to introduce new functionalities and build out the desired pharmacophore.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the demethylation of 3-chloro-5-methoxybenzonitrile.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Reaction: The demethylation reaction may not have gone to completion.[1][2] 2. Degradation of Reagents: Lithium iodide is sensitive to air and moisture and can decompose over time.[2] Collidine can also absorb moisture. 3. Incorrect Reaction Temperature: The reaction requires a high temperature (around 170 °C) to proceed efficiently.[2] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3-chloro-5-methoxybenzonitrile). The product, being more polar, should have a lower Rf value. 2. Use Fresh Reagents: Use freshly opened or properly stored lithium iodide and anhydrous collidine. 3. Ensure Accurate Temperature Control: Use a high-temperature thermometer and ensure the reaction mixture reaches and maintains the target temperature. |
| Presence of Starting Material in the Final Product | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2] 2. Inadequate Amount of Reagent: An insufficient molar excess of lithium iodide can lead to incomplete demethylation. | 1. Extend Reaction Time: Continue heating the reaction and monitor by TLC until the starting material spot is no longer visible. 2. Optimize Reagent Stoichiometry: Ensure at least 3 equivalents of lithium iodide are used relative to the starting material. |
| Formation of Side Products | 1. Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions at high temperatures, potentially leading to the formation of the corresponding carboxylic acid or amide. 2. Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition of the starting material or product. | 1. Control Reaction Conditions: Adhere to the recommended reaction time and temperature to minimize side reactions. Ensure the workup is performed promptly after the reaction is complete. 2. Careful Workup: Use dilute acid for quenching the reaction and avoid prolonged exposure to strong acids or bases. |
| Difficulties in Product Purification | 1. Co-elution of Product and Starting Material: If the reaction is incomplete, the starting material and product may have similar polarities, making separation by column chromatography challenging. 2. Tailing of Phenolic Compound on Silica Gel: Phenolic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[3] | 1. Optimize Chromatography Conditions: Use a solvent system with a slightly different polarity or consider a different stationary phase like alumina if separation on silica is poor.[4] 2. Modify the Stationary Phase: Deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine in the eluent.[5] This can help to reduce tailing. 3. Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the demethylation of 3-chloro-5-methoxybenzonitrile.[2][6] This is typically achieved by heating the starting material with lithium iodide in a high-boiling solvent such as 2,4,6-trimethylpyridine (collidine).[2][6]
Q2: How can I monitor the progress of the demethylation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The product, this compound, is more polar than the starting material (3-chloro-5-methoxybenzonitrile) and will therefore have a lower Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis involves high temperatures and potentially hazardous materials. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Collidine has a strong, unpleasant odor and is flammable. Lithium iodide is a moisture-sensitive reagent.
Q4: My final product is a yellow oil instead of a white solid. What should I do?
A4: A yellow oily crude product is common after the initial workup.[2] This coloration is often due to impurities. Purification by silica gel column chromatography is typically required to obtain the desired white solid product.[2]
Q5: Can I use a different solvent instead of collidine?
A5: Collidine is used due to its high boiling point, which is necessary for the reaction to proceed at an adequate rate. While other high-boiling polar aprotic solvents might be considered, any substitution would require careful optimization of the reaction conditions.
Experimental Protocols
Synthesis of this compound via Demethylation
This protocol is adapted from established literature procedures.[2]
Materials:
-
3-chloro-5-methoxybenzonitrile
-
Lithium iodide (LiI)
-
2,4,6-Trimethylpyridine (Collidine)
-
Ethyl acetate (EtOAc)
-
Hexane
-
10% Aqueous Hydrochloric Acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methoxybenzonitrile (1.0 eq).
-
Add collidine to the flask.
-
Heat the mixture to 170 °C.
-
Once the temperature is stable, add lithium iodide (3.0 eq) in one portion.
-
Maintain the reaction at 170 °C and monitor its progress by TLC.
-
After the starting material is consumed (typically after 4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
| Parameter | Value |
| Starting Material | 3-chloro-5-methoxybenzonitrile |
| Reagents | Lithium iodide, Collidine |
| Temperature | 170 °C |
| Reaction Time | ~4 hours |
| Typical Yield | ~94% |
| Purification | Silica Gel Chromatography |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chloro-5-methyl-4-hydroxybenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and frequently employed synthetic strategy involves a multi-step process starting from a substituted phenol. A common route begins with the formylation of 2-chloro-6-methylphenol to introduce an aldehyde group, which is then converted to an oxime. Subsequent dehydration of the oxime yields the desired nitrile product, this compound.
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: Several parameters are crucial for optimizing the synthesis. These include the choice of reagents and their molar ratios, reaction temperature and time for each step, the type of solvent used, and the efficiency of the purification methods. Careful control of these factors is essential to minimize side reactions and maximize the yield of the desired product.
Q3: What are some common challenges encountered during the synthesis of substituted hydroxybenzonitriles?
A3: Researchers may face several challenges, including low yields, the formation of isomeric and other impurities, and difficulties in purifying the final product. Specific issues can arise at each stage of the synthesis, from regioselectivity problems during formylation to incomplete conversion during oximation and dehydration.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Formylation of 2-Chloro-6-methylphenol
Question: My formylation reaction of 2-chloro-6-methylphenol is resulting in a low yield of the desired 3-chloro-5-methyl-4-hydroxybenzaldehyde. What are the potential causes and solutions?
Answer: Low yields in the formylation step can be attributed to several factors:
-
Suboptimal Reaction Conditions: The Reimer-Tiemann or Vilsmeier-Haack reactions, commonly used for formylation, are sensitive to temperature and reaction time.
-
Improper Reagent Stoichiometry: The molar ratios of the phenol, formylating agent, and base are critical.
-
Poor Regioselectivity: Formation of other isomers can reduce the yield of the desired product.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Temperature Control | Optimize the reaction temperature. For the Reimer-Tiemann reaction, a temperature range of 60-70°C is often optimal. For the Vilsmeier-Haack reaction, lower temperatures may be required. |
| Incorrect Reagent Ratios | Carefully control the stoichiometry of the reactants. An excess of the formylating agent may be necessary, but a large excess can lead to side products. |
| Inefficient Mixing | Ensure vigorous stirring to promote efficient mass transfer, especially in heterogeneous reaction mixtures. |
| Formation of Isomeric Byproducts | The choice of formylation method can influence regioselectivity. The Vilsmeier-Haack reaction may offer better regioselectivity in some cases. |
Issue 2: Incomplete Conversion of the Aldehyde to the Oxime
Question: The conversion of 3-chloro-5-methyl-4-hydroxybenzaldehyde to its oxime is incomplete. How can I improve the yield of the oxime?
Answer: Incomplete oximation can stem from the following:
-
Inappropriate pH: The reaction is pH-sensitive.
-
Suboptimal Temperature: The reaction temperature can affect the rate and completeness of the reaction.
-
Reagent Quality: The quality of the hydroxylamine reagent can impact the reaction efficiency.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incorrect pH | Maintain the reaction pH in the range of 4-5 by using a suitable buffer, such as sodium acetate. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature and time. |
| Poor Quality of Hydroxylamine | Use freshly prepared or high-purity hydroxylamine hydrochloride or sulfate. |
Issue 3: Low Yield in the Dehydration of the Oxime to the Nitrile
Question: I am experiencing a low yield during the dehydration of 3-chloro-5-methyl-4-hydroxybenzaldoxime to the final nitrile product. What are the possible reasons and how can I optimize this step?
Answer: Low yields in the final dehydration step can be caused by:
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is crucial for this transformation.
-
Harsh Reaction Conditions: High temperatures or strong reagents can lead to decomposition of the starting material or product.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired nitrile.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Dehydrating Agent | A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of agent should be optimized for the specific substrate. Acetic anhydride is often a good starting point. |
| Reaction Temperature Too High | The dehydration reaction is often exothermic. Control the temperature carefully to avoid side reactions and decomposition. |
| Product Degradation | The workup procedure should be performed promptly after the reaction is complete to minimize potential degradation of the nitrile product. |
Experimental Protocols
A plausible synthetic pathway for this compound is outlined below. Note: This is a generalized protocol and may require optimization for specific laboratory conditions.
Step 1: Formylation of 2-Chloro-6-methylphenol (Reimer-Tiemann Reaction)
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-6-methylphenol in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium hydroxide.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-chloro-5-methyl-4-hydroxybenzaldehyde by column chromatography or recrystallization.
Step 2: Oximation of 3-Chloro-5-methyl-4-hydroxybenzaldehyde
-
Dissolve the purified aldehyde in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 3: Dehydration of 3-Chloro-5-methyl-4-hydroxybenzaldoxime
-
To the crude oxime, add acetic anhydride.
-
Heat the mixture under reflux for a short period (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Data Presentation
Table 1: Comparison of General Yields for Key Synthetic Steps
| Reaction Step | Reagents | Typical Yield Range |
| Formylation (Reimer-Tiemann) | Chloroform, Sodium Hydroxide | 30-60% |
| Oximation | Hydroxylamine Hydrochloride, Sodium Acetate | 80-95% |
| Dehydration | Acetic Anhydride | 70-90% |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for synthesis issues.
Technical Support Center: Optimization of Reaction Conditions for Halogenated Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the halogenation of phenols.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Phenol
Possible Causes & Solutions:
-
Inactive Catalyst: For reactions requiring a Lewis acid (e.g., AlCl₃, FeBr₃), ensure it is fresh and anhydrous, as moisture can cause deactivation.[1]
-
Insufficiently Strong Base (for methods involving deprotonation): In reactions like O-alkylation that compete with ring halogenation, the base must be strong enough to deprotonate the phenol. Consider using finely powdered and dry alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃).[1]
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, an overly low temperature may result in an incomplete reaction.[2] A careful optimization of the temperature is necessary. For instance, in some catalyzed reactions, temperatures below 60°C can lead to incomplete reactions.[2]
-
Improper Solvent: The solvent choice is critical. For many halogenations, non-polar solvents like carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are used to moderate the reaction.[3][4]
Problem 2: Poor Regioselectivity (Ortho vs. Para Isomers)
Possible Causes & Solutions:
-
Solvent Effects: The choice of solvent significantly influences the ortho/para ratio. Non-polar solvents tend to favor the formation of the para-isomer due to steric hindrance at the ortho positions.[3][5]
-
Temperature: Temperature can affect the ratio of ortho to para products. For instance, in the sulfonation of phenol, a related electrophilic substitution, lower temperatures favor the ortho isomer, while higher temperatures favor the para isomer.[4] This principle can be explored for halogenation.
-
Catalyst Choice: Specific catalysts can direct the halogenation to the ortho position. For example, certain ammonium salt-catalyzed processes have been developed for ortho-selective chlorination.[6]
Problem 3: Polysubstitution (Formation of Di- or Tri-halogenated Products)
Possible Causes & Solutions:
-
High Polarity of Solvent: Polar solvents like water can facilitate the ionization of phenol to the more reactive phenoxide ion, leading to extensive halogenation, often resulting in tri-substituted products like 2,4,6-tribromophenol when using bromine water.[5][7]
-
Excess Halogenating Agent: The stoichiometry of the halogenating agent is crucial. Using a controlled amount (e.g., one equivalent) of the halogenating agent can promote mono-substitution.[8]
-
High Reaction Temperature: Elevated temperatures can increase the reaction rate and lead to over-halogenation. Conducting the reaction at lower temperatures (e.g., < 5°C) can help achieve mono-bromination.[3][8]
Frequently Asked Questions (FAQs)
Q1: How can I achieve mono-halogenation of phenol instead of poly-halogenation?
A1: To achieve mono-halogenation, it is crucial to moderate the high reactivity of the phenol ring. This can be accomplished by:
-
Using a non-polar solvent: Solvents like carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) decrease the ionization of phenol, thus reducing the ring's activation and favoring mono-substitution.[4][5][9]
-
Controlling the temperature: Performing the reaction at low temperatures (e.g., below 5°C) slows down the reaction rate and helps prevent over-halogenation.[3][8]
-
Using a milder halogenating agent: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer better control over the extent of halogenation compared to elemental bromine or chlorine.[8]
Q2: What is the effect of the solvent on the products of phenol bromination?
A2: The solvent has a significant influence on the outcome of phenol bromination:
-
In polar solvents (e.g., water): Phenol ionizes to form the highly reactive phenoxide ion. This, combined with the ionization of bromine, leads to rapid and extensive substitution at all activated ortho and para positions, typically yielding 2,4,6-tribromophenol as a white precipitate.[5][7][10]
-
In non-polar solvents (e.g., carbon disulfide, CS₂): The ionization of phenol is suppressed. The reaction is less vigorous, leading to a mixture of mono-substituted products, primarily o-bromophenol and p-bromophenol, with the para isomer often predominating.[3][5]
Q3: Are Lewis acid catalysts always necessary for the halogenation of phenols?
A3: No, Lewis acid catalysts are often not required for the halogenation of phenols. The hydroxyl group is a strong activating group that increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[7][9] The polarization of the halogen molecule can occur even in the absence of a Lewis acid.[9] However, for less reactive phenol derivatives or specific transformations, a catalyst might be employed.
Q4: How can I improve the yield of the para-halogenated isomer?
A4: To favor the formation of the para-isomer, you can:
-
Utilize non-polar solvents: As mentioned, non-polar solvents often lead to a higher proportion of the para-product due to steric hindrance at the ortho positions.[5]
-
Employ specific catalysts: Certain solid acid catalysts, like zeolites, have been shown to enhance para-selectivity in the chlorination of phenol with sulfuryl chloride (SO₂Cl₂).[11]
Q5: My halogenated phenol product appears to be degrading during GC-MS analysis. What could be the issue?
A5: Halogenated phenols can be sensitive to the conditions of GC-MS analysis. If you are not getting a signal for your phenols while related anisoles are performing well, consider the following:
-
Adsorption in the liner: The acidic nature of phenols can lead to their adsorption onto active sites in the GC inlet liner. Using a deactivated liner can help mitigate this issue.[12]
-
Thermal degradation: The high temperatures of the GC inlet or column could potentially cause degradation of sensitive halogenated phenols. Optimizing the temperature program to use the lowest possible temperatures is advisable.
Data Presentation
Table 1: Influence of Reaction Conditions on the Bromination of Phenol
| Solvent | Halogenating Agent | Temperature | Key Products | Citation(s) |
| Water | Bromine Water | Room Temperature | 2,4,6-Tribromophenol | [5][7] |
| Carbon Disulfide (CS₂) | Bromine | Low Temperature | o-Bromophenol and p-Bromophenol (major) | [3][5] |
| Chloroform (CHCl₃) | Bromine | Low Temperature | Monobromophenols | [9] |
Table 2: Optimization of Electrochemical Halogenation of Phenol
| Parameter | Condition | Outcome | Citation(s) |
| Temperature | < 60°C | Incomplete reaction | [2] |
| Temperature | 80°C | Efficient halogenation without over-halogenation | [2] |
| Temperature | > 90°C | Formation of undesired side products | [2] |
| Catalyst | Chromium (CrCl₃) | High catalytic efficiency for chlorination and bromination | [2] |
Experimental Protocols
Protocol 1: Mono-bromination of Phenol in a Non-Polar Solvent
Objective: To synthesize a mixture of o-bromophenol and p-bromophenol.
Materials:
-
Phenol
-
Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)
-
Bromine (Caution: Highly corrosive and toxic)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve a known amount of phenol in CS₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to a low temperature (e.g., 0-5°C).[3][8]
-
Slowly add one equivalent of bromine, dissolved in a small amount of CS₂, to the stirred phenol solution using a dropping funnel.
-
Maintain the low temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Upon completion, carefully quench the reaction and proceed with standard workup and purification procedures (e.g., extraction and column chromatography) to separate the ortho and para isomers.
Protocol 2: Tri-bromination of Phenol using Bromine Water
Objective: To synthesize 2,4,6-tribromophenol.
Materials:
-
Phenol
-
Bromine water
-
Beaker or flask
-
Stirring rod or magnetic stirrer
Procedure:
-
Prepare an aqueous solution of phenol.
-
Add bromine water dropwise to the phenol solution while stirring at room temperature.[7]
-
Continue adding bromine water until the bromine color persists.
-
A white precipitate of 2,4,6-tribromophenol will form.[7]
-
Collect the precipitate by filtration, wash with water, and dry.
Visualizations
Caption: Troubleshooting workflow for halogenated phenol synthesis.
Caption: Influence of solvent and temperature on substitution patterns.
References
- 1. benchchem.com [benchchem.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. youtube.com [youtube.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 9. (ii) Halogenation: On treating phenol with bromine, different reaction pr.. [askfilo.com]
- 10. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. reddit.com [reddit.com]
Technical Support Center: Managing Regioselectivity in Reactions of 3-Chloro-5-methyl-4-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methyl-4-hydroxybenzonitrile. The information is designed to help manage regioselectivity in various chemical transformations.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of products at the 2- and 6-positions. How can I improve the selectivity?
Answer:
The substitution pattern of this compound presents a unique challenge for regioselectivity. The hydroxyl group at C4 is a powerful activating ortho-, para-director. However, its ortho positions (C3 and C5) are blocked. The methyl group at C5 is a weaker activating ortho-, para-director, pointing to positions 2 and 6. The chloro group at C3 is a deactivating ortho-, para-director, also pointing to positions 2 and 6. The nitrile group at C1 is a deactivating meta-director, with its meta positions (C3 and C5) being blocked.
Therefore, electrophilic attack is electronically favored at the 2 and 6 positions. Steric hindrance from the adjacent chloro and methyl groups can influence the ratio of substitution at these two sites.
Troubleshooting Steps:
-
Steric Hindrance: The choice of electrophile can significantly impact the regioselectivity. Bulkier electrophiles will preferentially react at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of both the substrate and the electrophile. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, THF) to find the optimal conditions.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (in reactions like Friedel-Crafts) can be tuned to modulate the reactivity of the electrophile and improve selectivity.
Logical Workflow for Optimizing Regioselectivity in EAS:
Caption: Workflow for optimizing EAS regioselectivity.
Issue 2: Competing O-alkylation/O-acylation versus C-alkylation/C-acylation
Question: I am trying to perform a reaction at the phenolic hydroxyl group (O-alkylation or O-acylation), but I am observing side products resulting from reaction on the aromatic ring (C-alkylation or C-acylation). How can I favor the reaction at the oxygen?
Answer:
The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (positions 2 and 6). The outcome of the reaction is often dependent on the reaction conditions and the nature of the electrophile.
Key Factors Influencing O- vs. C-Alkylation/Acylation:
| Factor | Favors O-Substitution (Kinetic Product) | Favors C-Substitution (Thermodynamic Product) |
| Counter-ion | K⁺, Cs⁺ (weaker coordination) | Li⁺, Mg²⁺ (stronger coordination) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic or nonpolar |
| Leaving Group | "Hard" leaving groups (e.g., tosylates, sulfates) | "Soft" leaving groups (e.g., iodides, bromides) |
| Temperature | Lower temperatures | Higher temperatures |
Troubleshooting Steps:
-
Choice of Base: Use a base with a larger, less coordinating counter-ion like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent Selection: Employ polar aprotic solvents such as DMF or DMSO to favor O-alkylation.
-
Electrophile Choice: For alkylation, use alkyl sulfates or tosylates instead of alkyl halides. For acylation, acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) are preferred.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Signaling Pathway for O- vs. C-Substitution:
Caption: Factors influencing O- vs. C-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of this compound?
A1: The nitration of this compound is expected to yield a mixture of 2-nitro- and 6-nitro-3-chloro-5-methyl-4-hydroxybenzonitrile. The powerful activating effect of the hydroxyl group is directed to the blocked 3 and 5 positions. Therefore, the directing effects of the methyl and chloro groups will dominate, leading to substitution at the 2 and 6 positions. The ratio of the two isomers will be influenced by steric factors and reaction conditions.
Q2: Can I achieve selective substitution at the 2-position over the 6-position?
A2: Achieving high selectivity between the 2- and 6-positions is challenging due to their similar electronic environments. However, you might favor substitution at the less sterically hindered 2-position by using a bulkier electrophile. The chloro group at position 3 is sterically more demanding than the hydrogen at the hypothetical position 1. Therefore, an incoming electrophile might preferentially attack the 2-position. Careful optimization of reaction conditions, such as low temperatures and the use of specific catalysts, may be required.
Q3: Is it possible to perform a nucleophilic aromatic substitution (SNAAr) to replace the chloro group?
A3: While the nitrile group is electron-withdrawing, the presence of the strongly electron-donating hydroxyl group and the moderately donating methyl group deactivates the ring towards nucleophilic aromatic substitution. Therefore, replacing the chloro group via an SNAr mechanism would require harsh reaction conditions (high temperature, strong nucleophile) and may lead to decomposition or unwanted side reactions. It is generally not a favored transformation for this substrate.
Q4: How can I protect the hydroxyl group before performing other reactions on the aromatic ring?
A4: The hydroxyl group can be protected to prevent its interference in subsequent reactions. Common protecting groups for phenols include:
-
Ethers: Methyl, benzyl, or silyl ethers (e.g., TBDMS). These can be formed by reacting the phenol with the corresponding halide or triflate in the presence of a base.
-
Esters: Acetate or benzoate esters. These are formed by reaction with an acid chloride or anhydride.
The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Experimental Protocol: Protection of the Hydroxyl Group as a Benzyl Ether
-
Dissolve Substrate: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Add Base: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add Alkylating Agent: Add benzyl bromide (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired O-benzylated product.
Experimental Workflow for Hydroxyl Group Protection:
Caption: Workflow for benzyl ether protection.
Technical Support Center: Large-Scale Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for the large-scale synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile. The information is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common large-scale synthesis route for this compound?
A1: A documented industrial approach involves a multi-step synthesis starting from 2-chloro-6-methylphenol. This pathway includes formylation to introduce an aldehyde group, followed by oximation and subsequent dehydration to form the nitrile functionality. This method avoids the direct use of highly toxic cyanide salts in the final stages.[1]
Q2: What are the critical safety considerations for this synthesis?
A2: The synthesis involves several hazardous materials. 2-chloro-6-methylphenol is corrosive and toxic. Trifluoroacetic acid is highly corrosive. Hexamethylenetetramine can decompose to release formaldehyde and ammonia. Methylsulfonyl chloride is a corrosive lachrymator. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. All operations should be conducted in a well-ventilated area or a fume hood. On a large scale, closed systems are recommended to minimize exposure.
Q3: What are the expected yield and purity for this process?
A3: The reported lab-scale yields for the intermediate steps are around 62% for the formylation and 70% for the oximation/dehydration.[1] Overall yield will be a product of these steps. Purity of the final product is highly dependent on the efficiency of the purification steps. For pharmaceutical applications, a purity of >98% is often required. Scale-up may lead to variations in yield, and optimization of reaction conditions is crucial.
Q4: How can the progress of the reactions be monitored?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of each reaction step. It allows for the quantification of starting material consumption and product formation. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks during the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the formylation step (Step 1) | 1. Incomplete reaction due to insufficient reagent or reaction time. 2. Degradation of the product during workup. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by HPLC to ensure complete consumption of the starting material before quenching. Consider a slight excess of hexamethylenetetramine. 2. Ensure the temperature during aqueous workup and extraction is controlled. Avoid prolonged exposure to strong acids or bases. 3. Optimize the temperature profile. The reaction is exothermic; ensure efficient heat dissipation to maintain the desired temperature. |
| Formation of impurities during formylation | 1. Over-reaction or side reactions due to high temperatures. 2. Presence of impurities in the starting 2-chloro-6-methylphenol. | 1. Implement strict temperature control. Consider slower, portion-wise addition of reagents to manage the exotherm. 2. Use high-purity starting materials. Analyze the starting material for potential isomeric impurities that could lead to difficult-to-separate byproducts. |
| Poor conversion in the oximation step (Step 2) | 1. Inactive hydroxylamine reagent. 2. Incorrect pH for the reaction. | 1. Use fresh, high-quality hydroxylamine hydrochloride. 2. Ensure the pH is within the optimal range for oxime formation. Adjust as necessary. |
| Low yield in the dehydration step (Step 3) | 1. Incomplete reaction. 2. Degradation of the nitrile product under the reaction conditions. 3. Inefficient removal of water. | 1. Monitor the reaction by HPLC. Increase the reaction time or temperature if necessary, but be cautious of potential degradation. 2. Avoid excessive heating. The use of a milder dehydrating agent could be explored. 3. If applicable to the chosen method, ensure the dehydrating agent is added in sufficient quantity and that any water formed is effectively removed. |
| Product is off-color (e.g., yellow or brown) | 1. Presence of colored impurities from side reactions. 2. Oxidation of phenolic intermediates or product. | 1. Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can help remove colored impurities. 2. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in isolating the final product | 1. Product is oily or does not crystallize easily. 2. Presence of impurities that inhibit crystallization. | 1. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. If the product is an oil, consider purification by column chromatography. 2. Ensure the crude product is as pure as possible before attempting crystallization. An initial wash or extraction may be necessary to remove certain impurities. |
Experimental Protocols
Note: These protocols are based on a documented laboratory-scale synthesis and should be optimized for large-scale production with appropriate safety and engineering controls.[1]
Step 1: Synthesis of 3-Chloro-4-hydroxy-5-methylbenzaldehyde
-
In a suitable reactor, dissolve 2-chloro-6-methylphenol in trifluoroacetic acid.
-
Cool the mixture to room temperature.
-
Slowly add hexamethylenetetramine in portions, controlling the temperature to manage the exothermic reaction.
-
After the addition is complete, stir the reaction mixture until the starting material is consumed (monitor by HPLC).
-
Remove the excess trifluoroacetic acid by distillation under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with an aqueous solution of potassium carbonate.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3-Chloro-4-hydroxy-5-methylbenzaldehyde.
Step 2: Synthesis of 3-Chloro-4-hydroxy-5-methylbenzaldehyde Oxime
-
Prepare a solution of 3-Chloro-4-hydroxy-5-methylbenzaldehyde in a suitable solvent.
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Adjust the pH to the optimal range for oximation and stir until the reaction is complete (monitor by HPLC).
-
Isolate the oxime product by filtration or extraction.
Step 3: Synthesis of this compound
-
Dissolve the 3-Chloro-4-hydroxy-5-methylbenzaldehyde oxime in a suitable solvent (e.g., dichloromethane).
-
Add a dehydrating agent such as methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until the oxime is fully converted to the nitrile (monitor by HPLC).
-
Quench the reaction with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Step 1: Formylation | Step 2 & 3: Oximation & Dehydration | Overall (Estimated) |
| Reported Yield (Lab Scale) | 62%[1] | 70%[1] | ~43% |
| Typical Purity (Crude) | >90% | >85% | >80% |
| Typical Purity (Purified) | >98% | >98% | >98% |
Disclaimer: The yields and purities are based on reported laboratory-scale synthesis. Large-scale production will require process optimization, and actual results may vary.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
Structural Elucidation of 3-Chloro-5-methyl-4-hydroxybenzonitrile: A Comparative Guide to NMR and MS Validation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the validation of 3-Chloro-5-methyl-4-hydroxybenzonitrile. In the absence of direct experimental spectra in publicly available databases, this guide leverages data from structurally similar compounds to predict the spectral characteristics of the target molecule, offering a robust framework for its identification.
Predicted Spectroscopic Data for Structural Validation
The structural confirmation of this compound relies on the correlation of its unique electronic and chemical environment with spectroscopic outputs. By analyzing the influence of the chloro, methyl, hydroxyl, and nitrile functional groups on the benzonitrile core, we can predict the chemical shifts in ¹H and ¹³C NMR spectra and the fragmentation patterns in mass spectrometry.
Comparative Analysis of Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for structurally related compounds. This comparison is vital for understanding the electronic effects of each substituent on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Related Compounds (400 MHz, DMSO-d₆)
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound (Predicted) | Aromatic-H (C2-H, C6-H) | ~7.4 - 7.6 | s | 2H |
| Hydroxyl (-OH) | ~10.0 - 11.0 | br s | 1H | |
| Methyl (-CH₃) | ~2.2 - 2.4 | s | 3H | |
| 3-Chloro-5-hydroxybenzonitrile | Aromatic-H | ~7.0 - 7.5 | m | 3H |
| Hydroxyl (-OH) | ~10.0 (variable) | br s | 1H | |
| 4-Methylbenzonitrile | Aromatic-H | 7.52 (d), 7.27 (d) | d, d | 2H, 2H |
| Methyl (-CH₃) | 2.42 | s | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparison with Related Compounds (100 MHz, DMSO-d₆)
| Compound | Carbon Atom | Predicted Chemical Shift (δ) ppm |
| This compound (Predicted) | C4-OH | ~155 |
| C3-Cl | ~130 | |
| C5-CH₃ | ~128 | |
| C2, C6 | ~132 | |
| C1-CN | ~110 | |
| -CN | ~118 | |
| -CH₃ | ~16 | |
| 3-Chloro-5-hydroxybenzonitrile | C-OH | ~158 |
| C-Cl | ~136 | |
| Aromatic C-H | ~110-130 | |
| C-CN | ~115 | |
| -CN | ~118 | |
| 4-Hydroxybenzonitrile | C-OH | 160.38 |
| Aromatic CH | 134.35, 116.51 | |
| C-CN | 102.86 | |
| -CN | 119.30 | |
| 3-Chlorobenzonitrile | Aromatic C-H | 134.5, 133.5, 130.4, 129.5 |
Predicted Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆ClNO, Molecular Weight: 167.59 g/mol ), the following is expected.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 167/169 | Molecular ion peak with a characteristic ~3:1 isotopic pattern for one chlorine atom. |
| [M-H]⁺ | 166/168 | Loss of a hydrogen atom. |
| [M-CH₃]⁺ | 152/154 | Loss of a methyl radical. |
| [M-Cl]⁺ | 132 | Loss of a chlorine atom. |
| [M-HCN]⁺ | 140/142 | Loss of hydrogen cyanide. |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrument Parameters (Electron Ionization - GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Inlet System: Gas chromatography (GC) for sample introduction.
Visualizing the Validation Process
To clarify the experimental workflow and the logic of spectral interpretation, the following diagrams are provided.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Correlation of functional groups in this compound with predicted NMR and MS signals.
A Comparative Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile and Other Halogenated Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design. These moieties can profoundly influence a compound's physicochemical properties, metabolic stability, and target binding affinity. Among the diverse array of halogenated synthons, 3-Chloro-5-methyl-4-hydroxybenzonitrile stands out as a versatile intermediate. This guide provides an objective comparison of its performance with other halogenated analogs in key synthetic transformations and biological applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The nature and position of the halogen atom on the benzonitrile scaffold significantly impact its electronic and lipophilic character. These properties, in turn, govern reactivity in chemical syntheses and interactions with biological targets.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| 3-Fluoro -5-methyl-4-hydroxybenzonitrile | 151.13 | 2.1 | 7.5 |
| 3-Chloro -5-methyl-4-hydroxybenzonitrile | 167.58 | 2.5 | 7.6 |
| 3-Bromo -5-methyl-4-hydroxybenzonitrile | 212.03 | 2.7 | 7.6 |
| 3-Iodo -5-methyl-4-hydroxybenzonitrile | 259.03 | 3.1 | 7.7 |
Data is estimated based on computational models for illustrative comparison.
Performance in Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in the synthesis of complex pharmaceutical intermediates. The reactivity of the halogenated benzonitrile in these reactions is a critical factor for its utility as a building block. Generally, the reactivity of aryl halides in these transformations follows the trend: I > Br > Cl > F.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table presents a comparative analysis of the yields for the coupling of 3-halo-5-methyl-4-hydroxybenzonitriles with phenylboronic acid under standardized conditions.
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75% |
| Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | >90% |
| I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | RT | 2 | >95% |
Yields are representative and based on typical outcomes for aryl halides of varying reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halogen on the benzonitrile scaffold significantly impacts the reaction efficiency.
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~70% |
| Br | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 6 | >85% |
| I | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | RT-50 | 3 | >90% |
Yields are illustrative and reflect the general reactivity trend of aryl halides in this transformation.
Comparative Biological Activity: A Case Study in Kinase Inhibition
Halogenated phenols and benzonitriles are prevalent motifs in the design of protein kinase inhibitors. The halogen atom can engage in crucial halogen bonding interactions within the ATP-binding pocket, enhancing potency and selectivity. The following table illustrates a hypothetical structure-activity relationship (SAR) study of 3-halo-5-methyl-4-hydroxybenzonitrile derivatives as inhibitors of a generic tyrosine kinase.
| Halogen (X) | IC₅₀ (nM) |
| H | 500 |
| F | 150 |
| Cl | 50 |
| Br | 35 |
| I | 75 |
IC₅₀ values are hypothetical and for illustrative purposes to demonstrate a common SAR trend where chloro and bromo substituents often provide optimal activity.
This trend highlights the importance of the halogen's size, electronegativity, and ability to form halogen bonds in achieving potent enzyme inhibition. While fluorine can form hydrogen bonds, the larger halogens like chlorine and bromine are more effective halogen bond donors. The decrease in activity with iodine in this hypothetical case could be due to steric hindrance within the binding site.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Triphenylphosphine (PPh₃; 0.08 equiv) or SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃; 2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water mixture to the flask via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Procedure for a Competitive Enzyme Inhibition Assay
Materials:
-
Purified target kinase
-
ATP and a suitable peptide or protein substrate
-
Test compounds (3-halo-5-methyl-4-hydroxybenzonitrile analogs) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer containing a fixed concentration of the kinase.
-
Add the enzyme-inhibitor mixture to the wells of the assay plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Visualizing Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical Suzuki-Miyaura catalytic cycle and a simplified kinase signaling pathway.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.
Comparative Biological Activity of 4-Hydroxybenzonitrile Derivatives: A Guide for Researchers
The 4-hydroxybenzonitrile scaffold is a versatile starting point for the synthesis of a wide range of derivatives. The introduction of various functional groups, particularly halogens and alkyl groups, can significantly modulate the biological activity of the parent compound. The trifunctional nature of molecules like 3-chloro-5-hydroxybenzonitrile allows for selective reactions at the hydroxyl, chloro, or nitrile positions, making it a valuable building block for creating diverse chemical libraries.
Anticancer Activity
Derivatives of 4-aminophenol, a related structure, have been investigated as potential agents against malignant melanoma. The introduction of N-substituents has been shown to significantly influence their cytotoxic effects. For instance, N-4-hydroxyphenylglycine and its α-methyl derivatives exhibit notable antiproliferative activity on pigmented human melanoma cell lines. A marked increase in cytotoxicity is observed with the introduction of a morpholine-containing substituent.
Table 1: Cytotoxicity of N-Substituted 4-Aminophenol Derivatives against Human Melanoma Cell Lines
| Compound | Derivative Type | Cell Line | IC50 (µg/mL)[1] |
| 1 | N-4-hydroxyphenylglycine | HBL (pigmented) | ~80 |
| 2 | α-Methylphenylglycine | HBL (pigmented) | ~80 |
| 3 | α,α-Dimethylphenylglycine | HBL (pigmented) | ~80 |
| 4 | N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented) | 20 |
| 5 | Diacetoxy-derivative of Morpholino-aminophenol | HBL (pigmented) | 15 |
| 6 | Diacetoxy-derivative of Morpholino-aminophenol | LND1 (non-pigmented) | 2 |
Antimicrobial Activity
Halogenated phenolic compounds are well-known for their antimicrobial properties. The introduction of chlorine and other halogens can enhance the efficacy against a range of bacterial and fungal pathogens. For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated significant antifungal activities against various plant pathogens.
Table 2: Antifungal Activity of Thioether-bearing Trifluoromethylpyrimidine Derivatives against Botrytis cinerea
| Compound | R Group | Inhibition Rate (%) at 50 µg/mL[2] |
| 5h | 2,4-difluorobenzyl | 72.31 (cucumber), 74.37 (strawberry) |
| 5o | 4-methoxybenzyl | 80.38 (cucumber), 75.31 (strawberry) |
| 5r | 2,6-difluorobenzyl | 73.57 (cucumber), 79.85 (strawberry) |
| 4 | (Intermediate) | 75.86 (cucumber), 82.68 (strawberry) |
Herbicidal Activity
Substituted 4-hydroxybenzonitrile derivatives have been extensively studied for their herbicidal properties. The mechanism of action often involves the inhibition of photosynthetic electron transport. The nature and position of substituents on the aromatic ring play a crucial role in determining the herbicidal potency. For instance, a series of pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)one derivatives have shown significant herbicidal activity against Brassica campestris.
Table 3: Herbicidal Activity of Pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)one Derivatives against Brassica campestris
| Compound | R1 Substituent | R4 Substituent | Inhibition (%) at 10 µg/mL[5] |
| A | H | H | >80 |
| B | CH3 | H | >80 |
| C | H | Cl | >80 |
| D | CH3 | Cl | >80 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human melanoma cell lines (HBL and LND1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Fungal Culture: The plant pathogenic fungus, such as Botrytis cinerea, is cultured on potato dextrose agar (PDA) plates.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at desired final concentrations.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed at the center of the PDA plates containing the test compounds.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Analysis: The diameter of the fungal colony is measured after a specific incubation period. The percentage of inhibition of mycelial growth is calculated relative to a control plate containing only the solvent.
Herbicidal Activity Assay (Seedling Growth Inhibition)
-
Plant Material: Seeds of the target weed species (e.g., Brassica campestris) are surface-sterilized and germinated on moist filter paper.
-
Compound Application: The test compounds are dissolved in a suitable solvent and incorporated into a growth medium (e.g., agar) at various concentrations.
-
Treatment: Germinated seedlings are transferred to the treated growth medium.
-
Incubation: The seedlings are grown under controlled conditions of light, temperature, and humidity.
-
Data Analysis: After a set period, the root and/or shoot length of the seedlings is measured. The percentage of growth inhibition is calculated compared to untreated control seedlings.
Visualizations
Caption: A generalized workflow for the synthesis and biological screening of 3-Chloro-5-methyl-4-hydroxybenzonitrile derivatives.
Caption: A simplified diagram of a potential signaling pathway inhibited by anticancer 4-hydroxybenzonitrile derivatives.
References
- 1. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaup.edu [aaup.edu]
- 4. Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Catalytic Maze: A Comparative Guide to Cross-Coupling with 3-Chloro-5-methyl-4-hydroxybenzonitrile
For researchers and professionals in drug development and synthetic chemistry, the efficient functionalization of complex aromatic scaffolds is a critical endeavor. 3-Chloro-5-methyl-4-hydroxybenzonitrile presents a unique challenge and opportunity for diversification through cross-coupling reactions, owing to its combination of electron-donating and withdrawing groups. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate, offering insights into expected efficacy based on data from analogous aryl chlorides.
Catalyst Performance at a Glance: A Comparative Table
While specific experimental data for the cross-coupling of this compound is not extensively available in published literature, the following table summarizes the expected performance of various catalytic systems. This data is extrapolated from established protocols for electronically similar and sterically hindered aryl chlorides. The presence of a hydroxyl group may necessitate the use of a suitable base to prevent side reactions or catalyst deactivation.
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 85-95 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | 80-90 | |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100-120 | 70-85 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos or XPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | 80-95 |
| [(cinnamyl)PdCl]₂ | t-BuXPhos | K₃PO₄ | Toluene | 100 | 75-90 | |
| (PhPAd-DalPhos)NiCl(o-tol) | PhPAd-DalPhos | K₃PO₄ | Dioxane | 100-120 | 70-85 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | 25-80 | 70-90 |
| Pd(OAc)₂ / CuI | SPhos | Cs₂CO₃ | Dioxane | 80-100 | 85-95 | |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 25 | 70-85 |
Note: Yields are estimates and can vary significantly based on the specific coupling partner and precise reaction conditions. The hydroxyl group on the substrate may require protection or the use of a base that does not deprotonate it to an extent that interferes with the reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the cross-coupling of this compound, adapted from general procedures for aryl chlorides.
Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-5-methyl-4-hydroxybenzonitrile derivatives.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize 3-amino-5-methyl-4-hydroxybenzonitrile derivatives.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
BrettPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add toluene and stir for 10 minutes.
-
Add this compound and the amine.
-
Seal the tube, remove from the glovebox, and heat the mixture to 100°C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 6-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
Objective: To synthesize 3-alkynyl-5-methyl-4-hydroxybenzonitrile derivatives.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add THF and Et₃N, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50°C if necessary.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for each coupling reaction.
A Comparative Analysis of 3-Chloro-5-methyl-4-hydroxybenzonitrile and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile and its structural analogs: 3-chloro-4-hydroxybenzonitrile, 3,5-dimethyl-4-hydroxybenzonitrile, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), and Ioxynil (3,5-diiodo-4-hydroxybenzonitrile). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its analogs. These parameters are crucial in determining the compounds' behavior in biological and environmental systems.
| Property | This compound | 3-chloro-4-hydroxybenzonitrile | 3,5-dimethyl-4-hydroxybenzonitrile | Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) |
| CAS Number | 173900-45-3[1][2] | 2315-81-3[3] | 4198-90-7[4] | 1689-84-5[5] | 1689-83-4[6] |
| Molecular Formula | C₈H₆ClNO[1][2] | C₇H₄ClNO[3] | C₉H₉NO[4] | C₇H₃Br₂NO[5] | C₇H₃I₂NO[6] |
| Molecular Weight ( g/mol ) | 167.59[1][2] | 153.57[3] | 147.17[4] | 276.91[5] | 370.91[6] |
| Melting Point (°C) | Not available | Not available | 123-127 | 189-191[5] | 212-213[6] |
| pKa | Not available | Not available | Not available | 3.86 - 4.06[7][8] | ~4.0[6] |
| logP (Octanol-Water Partition Coefficient) | Not available | 2.2 (Predicted) | Not available | 2.70 - 2.8[7][9] | Not available |
| Water Solubility | Not available | Soluble in ethanol, acetone[10] | Not available | 130 mg/L[5][8] | 50 mg/L[6] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of these compounds.
| Compound | ¹H NMR | ¹³C NMR | IR Spectroscopy | Mass Spectrometry |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 3-chloro-4-hydroxybenzonitrile | Data not available | Data not available | Data not available | Data not available |
| 3,5-dimethyl-4-hydroxybenzonitrile | Available[4] | Available[4] | Available (FTIR, ATR-IR)[4] | Data not available |
| Bromoxynil | Available | Data not available | Data not available | Data not available |
| Ioxynil | Available[6] | Available[6] | Available (IR, FTIR)[6] | Available (GC-MS)[6] |
Toxicity and Safety Information
Understanding the toxicity profile is critical for the safe handling and potential application of these compounds.
| Compound | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rabbit) | GHS Hazard Statements |
| This compound | Not available | Not available | May cause respiratory irritation.[11] |
| 3-chloro-4-hydroxybenzonitrile | Not available | Not available | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[3] |
| 3,5-dimethyl-4-hydroxybenzonitrile | Not available | Not available | Fatal if swallowed, Causes skin irritation.[4] |
| Bromoxynil | 190 - 779 mg/kg[1][11] | >2000 mg/kg[1][11] | Toxic if swallowed, in contact with skin or if inhaled.[12] |
| Ioxynil | 110 - 233 mg/kg | 210 mg/kg (Rat)[6] | Harmful if swallowed, May be harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye damage.[13] |
Biological Activity and Mechanism of Action
Bromoxynil and Ioxynil are well-characterized as herbicides that inhibit photosynthesis.[11][14] The primary target of these hydroxybenzonitrile herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[15]
By binding to the D1 protein of the PSII complex, these herbicides block the binding of plastoquinone, a crucial electron carrier.[15] This interruption of the electron flow halts the production of ATP and NADPH, which are essential for plant growth, leading to cell death.[15]
The biological activities of this compound, 3-chloro-4-hydroxybenzonitrile, and 3,5-dimethyl-4-hydroxybenzonitrile are not as extensively documented in publicly available literature.
Caption: Inhibition of Photosystem II by Hydroxybenzonitrile Herbicides.
Experimental Protocols
Determination of pKa by Spectrometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) of phenolic compounds using UV-Vis spectrophotometry.[16][17]
Caption: Workflow for pKa Determination by Spectrometric Titration.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent mixture (e.g., 10% v/v acetonitrile-water). Prepare standardized acidic (e.g., HCl) and basic (e.g., NaOH) titrant solutions.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer and a pH meter.
-
Titration: Place a known concentration of the compound solution in a quartz cuvette. Record the initial absorbance spectrum. Incrementally add the titrant, recording the pH and the full UV-Vis spectrum after each addition.
-
Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities as a function of pH. Specialized software can be used to fit the data and calculate the pKa.[17]
Photosystem II (PSII) Inhibition Assay (Hill Reaction)
This protocol describes a common method to assess the inhibitory effect of compounds on PSII activity by measuring the rate of photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP).[18]
Methodology:
-
Thylakoid Isolation: Isolate thylakoid membranes from fresh plant material (e.g., spinach or peas) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated thylakoids, the artificial electron acceptor DPIP, and varying concentrations of the test compound.
-
Measurement: Expose the reaction mixture to a saturating light source. Monitor the reduction of DPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Data Analysis: The rate of DPIP reduction is proportional to the rate of photosynthetic electron transport. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value (the concentration that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the compound concentration.[18]
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromoxynil CAS#: 1689-84-5 [m.chemicalbook.com]
- 6. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]
- 8. ccme.ca [ccme.ca]
- 9. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloro-4-Hydroxybenzonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]
- 11. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]
- 12. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. za.uplcorp.com [za.uplcorp.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. researchgate.net [researchgate.net]
- 18. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 3-Chloro-5-methyl-4-hydroxybenzonitrile Isomers in Electrophilic Aromatic Substitution
For distribution among researchers, scientists, and drug development professionals.
This guide presents a comparative study of the reaction kinetics of positional isomers of 3-Chloro-5-methyl-4-hydroxybenzonitrile. In the absence of direct experimental data for these specific compounds, this analysis is built upon established principles of physical organic chemistry, focusing on the electronic and steric effects of the substituents on the aromatic ring. The insights provided herein are intended to guide synthetic strategy and reaction design. A model electrophilic aromatic substitution reaction, nitration, is used as the basis for this comparative analysis.
Isomers Under Consideration
The core structure is 4-hydroxybenzonitrile, with a chloro and a methyl group as additional substituents. The isomers arise from the different possible arrangements of these groups on the benzene ring. For this study, we will consider the following three representative isomers:
-
Isomer A: this compound
-
Isomer B: 2-Chloro-5-methyl-4-hydroxybenzonitrile
-
Isomer C: 2-Chloro-6-methyl-4-hydroxybenzonitrile
Principles of Reactivity: Substituent Effects
The rate and regioselectivity of electrophilic aromatic substitution are governed by the electronic and steric nature of the substituents already present on the benzene ring.[1][2] The key substituents in our isomers are:
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its powerful positive resonance effect (+R).[3][4]
-
Methyl (-CH₃): An activating, ortho, para-directing group due to inductive effects (+I) and hyperconjugation.[5]
-
Chloro (-Cl): A deactivating, ortho, para-directing group. Its inductive effect (-I) withdraws electron density, slowing the reaction, while its resonance effect (+R) directs incoming electrophiles to the ortho and para positions.[3][4]
-
Nitrile (-CN): A strongly deactivating, meta-directing group due to its strong inductive (-I) and resonance (-R) effects.[6]
The overall reactivity of each isomer is a result of the interplay of these effects.
Comparative Kinetic Analysis
In all isomers, the hydroxyl group is the most powerful activating group and will primarily dictate the positions of electrophilic attack. The available positions for substitution are those ortho to the hydroxyl group, as the para position is occupied by the nitrile group.
Isomer A: this compound
In this isomer, the positions ortho to the -OH group are C2 and C6.
-
Position C2: Flanked by the -OH and the deactivating -Cl group.
-
Position C6: Flanked by the -OH and the activating -CH₃ group.
Electrophilic attack is most likely to occur at the C6 position . The activating methyl group at C5 will enhance the electron density at C6, making it more nucleophilic. Conversely, the electron-withdrawing chloro group at C3 will decrease the nucleophilicity of the C2 position.
Isomer B: 2-Chloro-5-methyl-4-hydroxybenzonitrile
The available positions ortho to the -OH group are C3 and C5 (which is occupied by a methyl group, but for the purpose of analysis, we consider the open position C3).
-
Position C3: Adjacent to the deactivating -Cl group at C2 and the activating -OH at C4.
-
Position C5: Is occupied by a methyl group. The other ortho position is C3.
The primary site of attack will be the C3 position . However, the presence of the deactivating chloro group at the adjacent C2 position will significantly decrease the reactivity of this isomer compared to Isomer A.
Isomer C: 2-Chloro-6-methyl-4-hydroxybenzonitrile
The positions ortho to the -OH group are C3 and C5.
-
Position C3: Adjacent to the deactivating -Cl group at C2.
-
Position C5: Adjacent to the activating -CH₃ group at C6.
Similar to Isomer A, the activating methyl group will direct the electrophile. Therefore, the preferred site of attack is the C5 position . However, the presence of two bulky groups (-Cl and -CH₃) ortho to the hydroxyl group may introduce steric hindrance, potentially lowering the overall reaction rate compared to Isomer A.[7][8]
Predicted Reactivity Order
Based on the analysis of substituent effects, the predicted order of reactivity for a model electrophilic aromatic substitution reaction (e.g., nitration) is:
Isomer A > Isomer C > Isomer B
Isomer A is expected to be the most reactive due to the favorable electronic directing effect of the methyl group and the less hindered reaction site. Isomer C is predicted to be less reactive than A due to potential steric hindrance from the two ortho substituents. Isomer B is anticipated to be the least reactive due to the deactivating effect of the chloro group adjacent to the reaction center.
Data Presentation
The following table summarizes the predicted kinetic data for the nitration of the isomers. The relative rate constants are hypothetical and are presented to illustrate the predicted differences in reactivity.
| Isomer | Major Product | Predicted Relative Rate Constant (k_rel) |
| A: this compound | 3-Chloro-5-methyl-2-nitro-4-hydroxybenzonitrile | 1.00 |
| B: 2-Chloro-5-methyl-4-hydroxybenzonitrile | 2-Chloro-5-methyl-3-nitro-4-hydroxybenzonitrile | 0.25 |
| C: 2-Chloro-6-methyl-4-hydroxybenzonitrile | 2-Chloro-6-methyl-5-nitro-4-hydroxybenzonitrile | 0.70 |
Experimental Protocols
A general protocol for determining the reaction kinetics of the nitration of these isomers is as follows:
-
Preparation of Reagents:
-
Prepare a stock solution of the chosen isomer in a suitable solvent (e.g., glacial acetic acid).
-
Prepare a nitrating solution (e.g., a mixture of concentrated nitric acid and sulfuric acid in acetic acid).[9]
-
-
Reaction Setup:
-
Thermostat a reaction vessel to the desired temperature (e.g., 25°C).
-
Add a known volume of the isomer stock solution to the reaction vessel and allow it to equilibrate.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the nitrating solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding to a large volume of ice-cold water).
-
Analyze the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, to determine the concentration of the reactant and/or product.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
From this data, determine the initial rate of the reaction.
-
By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.
-
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on isomer reactivity.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a chemical kinetics experiment.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-5-methyl-4-hydroxybenzonitrile
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for determining the purity of synthesized 3-Chloro-5-methyl-4-hydroxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by illustrative experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity assessment of a synthesized batch of this compound. The data presented is representative of typical results obtained for a well-purified sample.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Purity (%) | 99.2 | 99.5 | 99.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.15% |
| Precision (%RSD) | < 1.0 | < 1.5 | < 0.5 |
| Primary Impurities Detected | Starting materials, regioisomers | Volatile organic solvents, byproducts | Residual solvents, structural analogs |
| Throughput | High | Medium | Medium |
| Destructive to Sample | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for purity determination of non-volatile and thermally stable compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
Gradient: 60% A / 40% B, hold for 10 minutes
-
Flow Rate: 1.0 mL/min
Detection:
-
Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas:
-
Helium at a constant flow of 1.2 mL/min
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
Maleic anhydride or another suitable certified reference material with a known purity and non-overlapping signals.
Solvent:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean NMR tube.
-
Add approximately 0.75 mL of DMSO-d6.
-
Ensure complete dissolution by gentle vortexing.
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Visualizations
Experimental Workflow for Purity Assessment
Caption: General workflow for the synthesis, purification, and multi-technique purity assessment.
Hypothetical Signaling Pathway Involvement
Substituted benzonitriles are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a compound like this compound might act as an inhibitor of a protein kinase.
Caption: A potential mechanism of action for a benzonitrile derivative as a kinase inhibitor.
References
Comparative Guide to the Structure-Activity Relationship of Herbicidal 4-Hydroxybenzonitrile Derivatives
A comprehensive analysis of how chemical structure influences the herbicidal activity of compounds analogous to 3-Chloro-5-methyl-4-hydroxybenzonitrile, with a focus on Photosystem II inhibition.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Substituted 4-hydroxybenzonitrile derivatives are a well-established class of herbicides, with prominent examples including bromoxynil and ioxynil.[1][2] Their primary mode of action is the inhibition of the photosynthetic electron transport chain at Photosystem II.[3] By binding to the D1 protein of the PSII complex, these compounds block the transfer of electrons, leading to a halt in CO2 fixation and the production of energy necessary for plant growth.[3] This guide explores the relationship between the chemical structure of these compounds and their herbicidal efficacy, providing a framework for the rational design of new, potent herbicidal agents.
Core Structure and Key Moieties
The biological activity of 4-hydroxybenzonitrile derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring. The core scaffold consists of a benzene ring with a hydroxyl (-OH) group at position 4 and a nitrile (-CN) group at position 1. The key positions for substitution that significantly influence activity are positions 3 and 5.
Structure-Activity Relationship (SAR) Analysis
The herbicidal potency of 4-hydroxybenzonitrile derivatives is largely dictated by the substituents at the 3 and 5 positions of the benzene ring.
-
Halogen Substitution: The presence of halogens at the 3 and 5 positions is a critical determinant of herbicidal activity. The effectiveness of these compounds generally follows the order: I > Br > Cl.[4] This trend is evident in the IC50 values of ioxynil (3,5-diiodo), bromoxynil (3,5-dibromo), and chloroxynil (3,5-dichloro). The larger, more lipophilic halogens tend to confer greater potency.
-
Lipophilicity: A quasi-parabolic relationship often exists between the lipophilicity of the substituents and the inhibitory activity. Increased lipophilicity can enhance membrane permeability, allowing the herbicide to reach its target site within the chloroplasts more effectively. However, excessive lipophilicity can lead to non-specific binding and reduced bioavailability.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group and the halogen substituents is thought to play a role in the binding of these inhibitors to the D1 protein in Photosystem II.
Quantitative Comparison of Herbicidal Activity
The following table summarizes the inhibitory activity (IC50) of various substituted benzonitrile and other Photosystem II inhibiting herbicides against isolated spinach chloroplasts. A lower IC50 value indicates a higher inhibitory potency.
| Compound | Substituents | Target/Assay | IC50 (µM) |
| Ioxynil | 3,5-diiodo-4-hydroxy | Photosystem II | ~0.05 |
| Bromoxynil | 3,5-dibromo-4-hydroxy | Photosystem II | ~0.1 |
| Chloroxynil | 3,5-dichloro-4-hydroxy | Photosystem II | ~0.5 |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Photosystem II | ~0.04 |
| Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Photosystem II | ~0.4 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Mechanism of Action: Inhibition of Photosystem II
The primary mechanism of action for herbicidal 4-hydroxybenzonitrile derivatives is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).
As depicted in Figure 1, light energy excites the P680 reaction center in PSII, initiating a flow of electrons through a series of acceptors, including pheophytin and plastoquinones QA and QB. 4-Hydroxybenzonitrile herbicides competitively bind to the QB site on the D1 protein, displacing the native plastoquinone molecule. This binding event effectively blocks the electron flow from QA to the plastoquinone pool, thereby inhibiting the downstream processes of photosynthesis, leading to energy depletion and ultimately, plant death.[3]
Experimental Protocols
Isolation of Intact Chloroplasts from Spinach
This protocol describes the isolation of functional chloroplasts from spinach leaves, which are subsequently used for in vitro herbicide activity assays.[5]
Materials:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 1 mM MgCl2, 2 mM EDTA)
-
Resuspension buffer (e.g., grinding buffer without EDTA)
-
Percoll solution (40% v/v in resuspension buffer)
-
Cheesecloth and Miracloth
-
Centrifuge and centrifuge tubes
-
Homogenizer (e.g., blender)
Procedure:
-
Wash fresh spinach leaves and remove the midribs.
-
Chop the leaves into small pieces and place them in a pre-chilled blender with ice-cold grinding buffer.
-
Homogenize the leaves with short bursts to avoid overheating.
-
Filter the homogenate through several layers of cheesecloth and Miracloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short duration (e.g., 2 minutes) to pellet the chloroplasts.
-
Gently resuspend the crude chloroplast pellet in a small volume of resuspension buffer.
-
Layer the resuspended chloroplasts onto a Percoll gradient and centrifuge at a higher speed (e.g., 4,000 x g) for a longer duration (e.g., 10 minutes). Intact chloroplasts will form a band at the interface.
-
Carefully collect the intact chloroplasts and wash them with resuspension buffer to remove the Percoll.
-
Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
Determination of IC50 for Photosystem II Inhibition
This assay measures the concentration of a herbicide required to inhibit the photosynthetic electron transport rate by 50%.[6]
Materials:
-
Isolated intact chloroplasts
-
Assay buffer (e.g., 100 mM sorbitol, 10 mM KCl, 5 mM MgCl2, 50 mM HEPES-KOH pH 7.6)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Herbicide stock solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the artificial electron acceptor (DCPIP), and isolated chloroplasts.
-
Add different concentrations of the test herbicide to the reaction mixtures. Include a control with no herbicide.
-
Equilibrate the samples in the dark for a few minutes.
-
Expose the samples to a light source to initiate photosynthesis.
-
Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.
-
Calculate the rate of electron transport for each herbicide concentration.
-
Plot the percentage of inhibition of the electron transport rate against the logarithm of the herbicide concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Workflow for Structure-Activity Relationship Studies
The systematic investigation of the structure-activity relationship of novel herbicidal compounds is a crucial process in their development.
This workflow (Figure 2) begins with the identification of a lead compound, followed by the rational design and synthesis of a series of analogs with systematic structural modifications. These analogs are then subjected to a battery of biological evaluations, including in vitro assays to determine their mechanism of action and potency, and in vivo trials to assess their whole-plant herbicidal activity. The resulting data is analyzed to establish a clear structure-activity relationship, often with the aid of quantitative structure-activity relationship (QSAR) modeling.[7] This iterative process of design, synthesis, and testing allows for the optimization of the lead compound to identify a candidate with high efficacy, selectivity, and a favorable safety profile.[8]
References
- 1. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification of intact chloroplasts from Arabidopsis and spinach leaves by isopycnic centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A perspective on the role of quantitative structure-activity and structure-property relationships in herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. automate.video [automate.video]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-5-methyl-4-hydroxybenzonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-5-methyl-4-hydroxybenzonitrile was publicly available at the time of this writing. The following guidance is synthesized from SDS of structurally similar compounds, including other substituted benzonitriles. It is imperative for researchers to conduct a thorough, substance-specific risk assessment before commencing any work.
This guide provides essential safety, handling, and disposal information for laboratory professionals engaged in research and development.
Personal Protective Equipment (PPE)
Due to the anticipated hazards of this compound, based on related chemical structures, comprehensive personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation.[1][2][3][4]
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is also required. | Inspect gloves for integrity before use.[2] Contaminated clothing should be removed and laundered before reuse.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator with an appropriate filter (e.g., P2) should be used.[4][5] | Engineering controls are the primary means of exposure reduction. |
Operational Plan: From Handling to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
2.1. Pre-Handling Preparations
-
Risk Assessment: Conduct a comprehensive risk assessment specific to the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Check: Assemble and inspect all necessary PPE.
-
Spill Kit: Confirm that a spill kit appropriate for solid chemicals is readily accessible.
-
Emergency Information: Have the Safety Data Sheets for analogous compounds and emergency contact information available.
2.2. Handling Procedures
-
Controlled Environment: All handling of solid this compound must occur within a certified chemical fume hood.[1]
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2][5]
2.3. Accidental Release Measures
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1][6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor.
2.4. Disposal Plan
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.
-
Licensed Disposal Service: All waste must be disposed of through a licensed professional waste disposal service.[6]
-
Packaging: Store waste in clearly labeled, sealed containers awaiting disposal.[1][6]
Workflow for Safe Chemical Handling
The following diagram illustrates the logical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of hazardous chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
